molecular formula C16H19N3 B15057369 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

Katalognummer: B15057369
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: JWHGJNURRSBVIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a useful research compound. Its molecular formula is C16H19N3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H19N3

Molekulargewicht

253.34 g/mol

IUPAC-Name

1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]ethanamine

InChI

InChI=1S/C16H19N3/c1-11-9-14(12(2)17)10-18-16(11)19-8-7-13-5-3-4-6-15(13)19/h3-6,9-10,12H,7-8,17H2,1-2H3

InChI-Schlüssel

JWHGJNURRSBVIU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(C)N

Herkunft des Produkts

United States
Foundational & Exploratory

Investigating the Mechanistic Landscape of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine: A-Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The novel chemical entity 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine represents a compelling scaffold for targeted therapeutic development. While direct pharmacological data for this specific molecule is not yet prevalent in public-domain literature, its constituent structural motifs—an indoline core, a substituted pyridine ring, and an ethanamine sidechain—are well-established pharmacophores present in a diverse range of bioactive compounds. This technical guide synthesizes existing knowledge on structurally analogous compounds to construct a series of well-founded hypotheses regarding the potential mechanisms of action for this molecule. We will explore plausible biological targets and signaling pathways, and propose a comprehensive, multi-tiered experimental strategy for the empirical validation of these hypotheses. This document is intended to serve as a foundational resource for research teams embarking on the characterization and development of this and related compounds.

Introduction and Molecular Deconstruction

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a unique molecular architecture that marries three key structural components, each with a rich history in medicinal chemistry:

  • The Indoline Scaffold: A saturated analog of indole, the indoline ring is a "privileged" structure in drug discovery, known for its ability to interact with a wide array of biological targets.[1] Its three-dimensional structure allows for precise spatial orientation of substituents to engage with receptor pockets.

  • The Substituted Pyridine Ring: Pyridine and its derivatives are ubiquitous in pharmaceuticals, contributing to a compound's physicochemical properties such as solubility and basicity, and often playing a crucial role in binding to target proteins through hydrogen bonding and π-π stacking interactions.[][3]

  • The Ethanamine Sidechain: This functional group can introduce a positive charge at physiological pH, enabling ionic interactions with acidic residues in protein binding sites. It is a common feature in many neuroactive and receptor-modulating compounds.

The strategic fusion of these three components suggests that 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is likely to exhibit specific and potent biological activity. The lack of existing data necessitates a hypothesis-driven approach to elucidating its mechanism of action.

Hypothetical Mechanisms of Action Based on Structural Analogs

Based on the known activities of compounds containing indoline-pyridine and pyridinyl-ethanamine scaffolds, we propose the following potential mechanisms of action for investigation.

Hypothesis 1: Kinase Inhibition

The indoline and pyridine moieties are common features in a multitude of kinase inhibitors. For instance, derivatives of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). Given the structural similarities, it is plausible that 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine could target the ATP-binding pocket of various kinases, thereby modulating their activity and downstream signaling pathways.

A potential signaling pathway that could be modulated by kinase inhibition is depicted below:

G Compound 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine Kinase Target Kinase (e.g., RIPK1, EGFR, etc.) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., NF-kB, MAPK) PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Downstream->CellularResponse

Caption: Hypothetical Kinase Inhibition Pathway.

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

The ethanamine sidechain is a classic feature of many ligands for G-protein coupled receptors, particularly those in the central nervous system. The overall structure of the molecule bears some resemblance to certain classes of serotonergic or dopaminergic receptor modulators. The indoline nitrogen and the pyridine nitrogen could act as hydrogen bond acceptors, while the protonated ethanamine could form a key ionic interaction with an acidic residue (e.g., aspartate) in the transmembrane domain of a GPCR.

A generalized GPCR signaling cascade that could be affected is as follows:

G Compound 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine GPCR G-Protein Coupled Receptor Compound->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Potential GPCR Modulation Pathway.

Hypothesis 3: Ion Channel Blockade

Certain pyridine-containing compounds are known to act as ion channel blockers. For example, dihydropyridine derivatives are well-known calcium channel blockers used in the treatment of hypertension.[4] The lipophilic nature of the indoline and pyridine rings combined with the cationic ethanamine group could facilitate interaction with the pore or allosteric sites of voltage-gated or ligand-gated ion channels, leading to their blockade and subsequent effects on cellular excitability.

Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic and tiered approach is recommended to investigate the mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial phase of investigation should focus on broad screening to identify the general biological activity of the compound.

Experiment Methodology Expected Outcome
Cell Viability/Cytotoxicity Assays A panel of cancer and normal cell lines should be treated with a dose-response of the compound. Cell viability can be assessed using MTT or CellTiter-Glo assays.Determination of IC50 values and identification of sensitive cell lines.
Broad Kinase Panel Screen The compound should be screened against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).Identification of potential kinase targets that show significant inhibition.
GPCR Binding Assays Radioligand binding assays for a panel of common GPCRs (e.g., serotonin, dopamine, adrenergic receptors) should be performed.Determination of binding affinities (Ki) for specific GPCRs.
Antimicrobial Activity Screening The compound should be tested against a panel of Gram-positive and Gram-negative bacteria and fungi.[5][6]Determination of Minimum Inhibitory Concentration (MIC) values.
Tier 2: Target Validation and Pathway Analysis

Once a preliminary hit is identified in Tier 1, the next step is to validate the target and explore the downstream signaling effects.

If Kinase Inhibition is suspected:

  • In Vitro Kinase Assays: Determine the IC50 of the compound against the purified kinase target.

  • Western Blot Analysis: Treat sensitive cells with the compound and probe for the phosphorylation status of the kinase's known downstream substrates.

If GPCR Modulation is suspected:

  • Functional Assays: Perform functional assays (e.g., cAMP accumulation, calcium flux) in cells expressing the target GPCR to determine if the compound is an agonist, antagonist, or allosteric modulator.

  • Downstream Signaling Analysis: Use techniques like Western blotting to assess the activation of downstream signaling proteins (e.g., ERK, Akt).

The general workflow for target validation is illustrated below:

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Validation cluster_2 Tier 3: In Vivo Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability) Biochemical_Assay Biochemical Assays (e.g., IC50 Determination) Phenotypic_Screen->Biochemical_Assay Target_Screen Target-Based Screening (e.g., Kinase Panel) Target_Screen->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Western Blot) Biochemical_Assay->Cellular_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Cellular_Assay->PK_PD Efficacy_Model Animal Efficacy Models PK_PD->Efficacy_Model

Caption: Tiered Experimental Workflow for MoA Elucidation.

Tier 3: In Vivo Characterization

Should in vitro studies yield promising results, the investigation can proceed to in vivo models.

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model.

  • Pharmacodynamic (PD) Studies: Correlate the drug exposure levels with target engagement in vivo (e.g., by measuring the phosphorylation of a target kinase in tumor tissue).

  • Efficacy Studies: Evaluate the therapeutic efficacy of the compound in an appropriate animal model of disease (e.g., a tumor xenograft model if an anti-cancer activity is confirmed).

Conclusion

While the precise mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine remains to be elucidated, its structural composition provides a strong foundation for formulating testable hypotheses. The diverse biological activities of indoline and pyridine derivatives, ranging from enzyme inhibition to receptor modulation, suggest that this compound is a promising candidate for drug discovery efforts.[7][8] The systematic experimental workflow outlined in this guide provides a clear and logical path forward for uncovering its therapeutic potential. The insights gained from these studies will be instrumental in guiding the future development of this and related novel chemical entities.

References

  • Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. (2020). ResearchGate. Available at: [Link]

  • Anti-inflammatory activity of indol-3-yl pyridine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Available at: [Link]

  • Indole-Containing Metal Complexes and Their Medicinal Applications. (2024). MDPI. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Available at: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC. Available at: [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). Googleapis.com. Available at: [Link]

  • 1-Pyridin-3-yl-Ethylamine. (2024). ChemBK. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PMC - NIH. Available at: [Link]

  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (2022). IntechOpen. Available at: [Link]

  • (R)-1-(pyridin-3-yl)ethanamine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • [Studies on pyridinol derivatives. III. Synthesis and pharmacological activity of 2H-pyrido [3,2-b] - PubMed. (1983). PubMed. Available at: [Link]

  • RETRACTED: One-Pot Synthesis of Indolin-3-ones Mediated by LiN(SiMe 3 ) 2 /CsF. (2024). Organic Letters. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). ResearchGate. Available at: [Link]

  • 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2. (n.d.). Google Patents.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). MDPI. Available at: [Link])

Sources

biological activity of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Evaluation of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

Executive Summary

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a novel chemical entity with a structure suggesting potential interactions with biologically significant targets. While specific data on this compound is not extensively available in peer-reviewed literature, its core moieties—an indoline ring and a substituted pyridine—are present in numerous compounds with established pharmacological activities. This guide, therefore, serves as a comprehensive roadmap for the systematic evaluation of its biological activity, from initial target hypothesis to preclinical assessment. Authored from the perspective of a Senior Application Scientist, this document provides not only detailed experimental protocols but also the strategic rationale behind each step, ensuring a robust and scientifically sound investigation for researchers and drug development professionals.

Introduction: Compound Profile and Therapeutic Rationale

Chemical Identity and Structure

Chemical Name: 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine Molecular Formula: C₁₆H₁₉N₃ Molecular Weight: 253.34 g/mol Structure: Chemical structure of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

Image Source: PubChem CID 44243555

Structural Homology and Potential Targets

The chemical architecture of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine provides clues to its potential biological targets. The indoline moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of receptors and enzymes. Similarly, substituted pyridines are integral to many pharmacologically active molecules. Based on these structural alerts, potential target classes for this compound could include, but are not limited to:

  • G-Protein Coupled Receptors (GPCRs): Many aminergic GPCRs, such as serotonin and dopamine receptors, recognize ligands containing features similar to the ethanamine and indoline groups.

  • Kinases: The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases.

  • Monoamine Oxidase (MAO): The ethanamine side chain is a classic feature of MAO substrates and inhibitors.

Rationale for Investigation

The rationale for investigating this compound is rooted in the established therapeutic relevance of its constituent chemical motifs. A systematic evaluation is warranted to elucidate its specific biological activities and assess its potential as a novel therapeutic agent. The following sections outline a rigorous, multi-tiered approach to this investigation.

Postulated Mechanism of Action and Signaling Pathways

Given the potential for interaction with GPCRs or kinases, a hypothetical signaling pathway can be proposed to guide the initial experimental design. The following diagram illustrates a potential cascade of events following target engagement.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound 1-(6-(Indolin-1-yl)-5- methylpyridin-3-yl)ethanamine Receptor Hypothetical Target (e.g., GPCR, Kinase) Compound->Receptor Binding Effector Effector Protein (e.g., Adenylyl Cyclase, PLC) Receptor->Effector Activation/ Inhibition SecondMessenger Second Messenger (cAMP, IP3, DAG) Effector->SecondMessenger DownstreamKinase Downstream Kinase (PKA, PKC) SecondMessenger->DownstreamKinase TranscriptionFactor Transcription Factor (CREB, NF-κB) DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for the test compound.

In Vitro Evaluation of Biological Activity: A Methodological Guide

A tiered approach to in vitro testing is recommended, starting with broad screening and progressing to more specific, hypothesis-driven assays.

Target-Based Assays: Quantifying Molecular Interaction

The initial step is to determine if the compound directly interacts with its hypothesized molecular targets.

Rationale: This assay directly measures the affinity of the test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand. It is a gold-standard method for initial screening against GPCRs.

Experimental Workflow:

G start Start prep Prepare membranes from cells expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using a scintillation counter separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-serotonin for serotonin receptors), and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filtermat in a scintillation vial with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Assays: Assessing Cellular Responses

Following target engagement, it is crucial to assess the functional consequences in a cellular context.

Rationale: These assays determine the effect of the compound on cell growth and survival. They are fundamental for identifying potential cytotoxic or cytostatic effects, which is critical for both oncology applications and general safety profiling.

Experimental Workflow:

G start Start seed Seed cells in a 96-well plate at an appropriate density start->seed treat Treat cells with serial dilutions of the test compound seed->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_reagent Add a viability reagent (e.g., MTT, resazurin, or a luciferase-based reagent) incubate->add_reagent measure Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader add_reagent->measure analyze Analyze data to determine the EC50 or IC50 for the effect on cell viability/proliferation measure->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Step-by-Step Protocol (MTT Assay Example):

  • Cell Seeding: Seed a relevant cell line into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the IC₅₀.

Data Interpretation and Future Directions

Synthesizing In Vitro Data

The initial in vitro data should be synthesized to build a preliminary profile of the compound.

Assay Type Key Parameter Interpretation Example Result
Radioligand BindingKi (Inhibition Constant)Measures the affinity of the compound for the target. A lower Ki indicates higher affinity.Ki = 50 nM
Cell ViabilityIC₅₀ (Inhibitory Concentration)The concentration at which the compound reduces cell viability by 50%.IC₅₀ = 1.2 µM
Functional AssayEC₅₀ (Effective Concentration)The concentration at which the compound produces 50% of its maximal effect in a functional assay (e.g., cAMP accumulation).EC₅₀ = 250 nM
Translational Potential and Next Steps

If the in vitro data reveals potent and selective activity at a therapeutically relevant target, with a suitable therapeutic window (i.e., a significant difference between the functional EC₅₀ and the cytotoxic IC₅₀), the next logical steps would involve:

  • Lead Optimization: Chemical modification of the parent compound to improve potency, selectivity, and drug-like properties.

  • In Vivo Pharmacokinetic (PK) Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models.

  • In Vivo Efficacy Studies: Assessment of the compound's therapeutic effect in relevant animal models of disease.

This systematic approach ensures that resources are directed toward compounds with the highest probability of success in further preclinical and clinical development.

References

  • PubChem National Center for Biotechnology Information. PubChem Compound Summary for CID 44243555, 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine.[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

A Comprehensive Guide to the Structural Elucidation of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery of novel chemical entities with therapeutic potential is the cornerstone of modern drug development. However, before any biological activity can be meaningfully assessed, the unambiguous determination of the molecule's chemical structure is paramount. This whitepaper presents a comprehensive, multi-technique approach to the structural elucidation of a novel, hypothetical compound: 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine. This molecule incorporates three key pharmacophores: a substituted pyridine core, an indoline moiety, and a chiral ethanamine sidechain, making it a compound of significant interest.

This guide is designed for researchers, medicinal chemists, and analytical scientists. It eschews a simple recitation of data in favor of a logical, causality-driven narrative. We will walk through the strategic application of High-Resolution Mass Spectrometry (HRMS), advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The rationale behind each experimental choice is explained, demonstrating how a cascade of interlocking data points allows for the confident assembly of the final structure from its constituent fragments.

Introduction: The Challenge of the Unknown

The target molecule, 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (henceforth referred to as Compound 1 ), presents a typical yet intricate challenge for structural characterization. Its architecture, comprising a trisubstituted aromatic pyridine ring connected to a bicyclic indoline system and a chiral primary amine, necessitates a rigorous analytical strategy. The presence of multiple nitrogen atoms and a stereocenter adds layers of complexity that must be systematically addressed.

The goal of this guide is not merely to present a solved puzzle but to illuminate the process itself. We will operate under the assumption that Compound 1 is a newly synthesized entity, whose structure is only presumed based on a proposed synthetic route. Our task is to prove, beyond a reasonable doubt, that the proposed structure is correct.

cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Proposed Synthesis purification Purification (HPLC) synthesis->purification ms Mass Spectrometry (MS) - Molecular Formula - Fragmentation purification->ms nmr NMR Spectroscopy - 1H, 13C, DEPT - 2D: COSY, HSQC, HMBC ms->nmr ir IR Spectroscopy - Functional Groups nmr->ir chiral Chiral Analysis - Stereocenter Confirmation ir->chiral integration Data Integration & Structure Assembly chiral->integration confirmation Final Structure Confirmation integration->confirmation

Figure 1: A generalized workflow for the structural elucidation of a novel chemical entity, from synthesis to final confirmation.

Mass Spectrometry: Defining the Molecular Boundaries

The first and most fundamental question for any unknown compound is "What is its molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

Expertise in Action: Why HRMS is Non-Negotiable

While nominal mass (integer) spectrometry can suggest a molecular weight, it often leaves ambiguity between multiple possible elemental compositions. HRMS provides mass accuracy to within a few parts per million (ppm), leveraging the slight mass differences between isotopes to calculate a single, unambiguous molecular formula. For nitrogen-containing compounds, this is particularly crucial due to the "Nitrogen Rule," but HRMS provides a much higher level of confidence.[1]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A 1 mg/mL solution of Compound 1 is prepared in methanol with 0.1% formic acid. Formic acid aids in the protonation of the amine and pyridine nitrogen atoms, promoting efficient ionization.

  • Instrumentation: Analysis is performed on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode (ESI+) is selected, as the multiple basic nitrogen atoms in Compound 1 are readily protonated.[2]

  • Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-800. An internal calibrant (lock mass) is used throughout the run to ensure high mass accuracy.

  • Tandem MS (MS/MS): The protonated molecular ion ([M+H]⁺) is selected in the quadrupole, fragmented using collision-induced dissociation (CID), and the resulting product ions are analyzed by the TOF detector. This reveals the molecule's fragmentation pattern, offering clues to its substructures.[3][4]

Anticipated Results & Interpretation

For the proposed structure C₁₆H₁₉N₃, the exact mass of the neutral molecule is 265.1579. We would expect the HRMS to detect the protonated molecular ion [M+H]⁺.

ParameterExpected ValuePurpose
Chemical Formula C₁₆H₁₉N₃Proposed molecular composition.
Exact Mass (Neutral) 265.1579 uTheoretical mass of the uncharged molecule.
[M+H]⁺ (Monoisotopic) 266.1657 uThe ion to be detected by HRMS.
Observed [M+H]⁺ ~266.1655 uExperimental result from the Q-TOF.
Mass Error < 5 ppmConfirms the elemental composition with high confidence.

MS/MS Fragmentation: The fragmentation pattern would be key to identifying the core scaffolds. We would anticipate two major fragmentation pathways:

  • Loss of the ethanamine side chain: Cleavage of the C-C bond between the pyridine ring and the ethanamine group would result in a characteristic neutral loss.

  • Cleavage within the indoline ring: Ring-opening of the indoline moiety would produce specific fragment ions.

NMR Spectroscopy: Assembling the Molecular Blueprint

With the molecular formula established, NMR spectroscopy is employed to determine the precise connectivity of every atom. It is the single most powerful technique for structural elucidation. We will use a suite of experiments to build the structure piece by piece.

Expertise in Action: A Multi-Dimensional Strategy

Relying solely on 1D ¹H and ¹³C NMR is insufficient for a molecule of this complexity. Quaternary (non-protonated) carbons and overlapping proton signals can make unambiguous assignment impossible. A 2D NMR strategy is essential.

  • COSY reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons and building spin systems (e.g., the ethyl group of the ethanamine, the protons within the indoline).

  • HSQC correlates each proton to its directly attached carbon (¹H-¹³C one-bond correlation). This is the fundamental link between the two spectra.

  • HMBC is the ultimate connectivity tool. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. This allows us to connect the isolated spin systems and bridge quaternary carbons, definitively linking the indoline, methyl, and ethanamine groups to the pyridine core.[5]

cluster_1D 1D NMR cluster_2D 2D NMR cluster_integration Structural Assembly H1 ¹H NMR (Proton Environments) Fragments Identify Spin Systems (Indoline, Ethanamine, etc.) H1->Fragments C13 ¹³C NMR (Carbon Environments) C13->Fragments DEPT DEPT-135 (CH/CH₃ vs. CH₂) DEPT->Fragments COSY COSY (¹H-¹H Connectivity) HSQC HSQC (Direct ¹H-¹³C Attachment) HMBC HMBC (Long-Range ¹H-¹³C Connectivity) Fragments->COSY Fragments->HSQC Connectivity Connect Fragments via HMBC Fragments->Connectivity Connectivity->HMBC Final Final Structure Assignment Connectivity->Final

Figure 2: The logical flow of data integration in a comprehensive NMR-based structural elucidation strategy.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of Compound 1 is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like N-H).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is used for optimal resolution and sensitivity.

  • 1D Spectra: Standard ¹H, ¹³C{¹H}, DEPT-90, and DEPT-135 experiments are acquired.

  • 2D Spectra: Gradient-selected (gs) COSY, HSQC, and HMBC experiments are performed. Acquisition and processing parameters are optimized to achieve high resolution in both dimensions.

Anticipated NMR Data & Interpretation

The following table outlines the expected signals and their interpretation. This serves as a hypothesis to be tested against the actual experimental data.

Table 2: Hypothetical NMR Data for Compound 1 in CDCl₃

MoietyAtom Label(s)¹H δ (ppm), Mult.¹³C δ (ppm)Key HMBC Correlations (Proton → Carbon)
Ethanamine CH-NH₂~4.1, q~50H on CH → Py-C3, Py-C4; H on CH₃ → CH-NH₂
CH₃~1.5, d~24H on CH₃ → CH-NH₂
NH₂~1.8, br s--
Pyridine Py-H2~8.2, s~148Py-H2 → Py-C4, Py-C6
Py-H4~7.5, s~135Py-H4 → Py-C2, Py-C5, Py-C6, CH-NH₂
Py-C3-~138-
Py-C5-~125-
Py-C6-~158-
Py-Methyl CH₃~2.3, s~18H on CH₃ → Py-C5, Py-C6
Indoline Ind-H2/H3~3.1, t; ~3.6, t~30, ~55Ind-H3 → Py-C6; Ind-H2 → Ind-C7a
Ind-H4~7.1, d~125Ind-H4 → Ind-C6, Ind-C7a
Ind-H5/H6/H7~6.7-7.0, m~110-128Ind-H7 → Py-C6
Ind-C3a/C7a-~130, ~150-

Interpretation Strategy:

  • Identify Spin Systems: Use COSY to trace the coupled protons in the indoline's aliphatic and aromatic portions and the ethanamine's ethyl group.

  • Assign Direct Pairs: Use HSQC to assign the ¹³C chemical shift for every protonated carbon.

  • Connect the Fragments: This is the critical step using HMBC.

    • A correlation from the indoline N-H proton (or the adjacent CH₂ protons at Ind-H2/H3) to the pyridine C6 (Py-C6) would confirm the indoline-pyridine connection.

    • A correlation from the pyridine methyl protons (Py-CH₃) to Py-C5 and Py-C6 would place the methyl group.

    • A correlation from the ethanamine methine proton (CH-NH₂) to Py-C3 and Py-C4 would definitively place the ethanamine side chain.

Infrared Spectroscopy & Chiral Analysis

Infrared (IR) Spectroscopy

While less powerful for detailed connectivity, IR spectroscopy provides a rapid and valuable confirmation of key functional groups.

  • Expected Peaks:

    • ~3300-3400 cm⁻¹: Two distinct, sharp peaks characteristic of a primary amine (N-H stretch).

    • ~2850-3000 cm⁻¹: Aliphatic C-H stretching.

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~1580-1610 cm⁻¹: C=C and C=N stretching from the pyridine and aromatic portions of the indoline.

The presence of these bands provides corroborating evidence for the major functional groups identified by NMR and MS.

Chirality

The ethanamine moiety contains a stereocenter. The synthesis, unless specifically designed to be asymmetric, will produce a racemic mixture (a 50:50 mixture of both enantiomers).[6]

  • Confirmation: While standard NMR cannot distinguish between enantiomers, this can be confirmed using chiral HPLC. By using a column with a chiral stationary phase, the two enantiomers will interact differently and elute at different times, resulting in two separate peaks of equal area. This confirms both the presence of the chiral center and the racemic nature of the sample. For absolute stereochemistry determination, X-ray crystallography would be the gold standard, provided a suitable single crystal can be grown.[7]

Conclusion: A Self-Validating System

The structural elucidation of a novel compound like 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a process of systematic, orthogonal validation. No single technique is sufficient. The process begins with HRMS to establish the molecular formula, providing a concrete foundation. A comprehensive suite of 1D and 2D NMR experiments then builds the atomic framework, connecting every piece of the molecule through a network of correlations. Finally, IR and chiral analyses provide confirmation of functional groups and stereochemical properties.

Each piece of data cross-validates the others. The molecular formula from HRMS must match the atom count from NMR. The functional groups seen in IR must be consistent with the chemical environments observed in NMR. This self-validating cascade of evidence allows for the unambiguous and confident assignment of the molecular structure, a critical and mandatory step before a compound can advance in the drug discovery pipeline.

References

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  • Morozova, A. et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Rojas-Le-Fort, M. et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. PMC. Available at: [Link]

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  • Barnes, C.S. et al. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. ConnectSci. Available at: [Link]

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potential therapeutic targets of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

A Comprehensive Technical Guide to Establishing the Preliminary Toxicity Profile of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this publication, a specific, publicly available preliminary toxicity profile for the novel chemical entity 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine does not exist. This guide is therefore designed to serve as an in-depth technical framework for researchers, scientists, and drug development professionals on how to systematically establish such a profile. The methodologies described herein are based on established international guidelines and industry best practices for the preclinical safety evaluation of new chemical entities.

Executive Summary and Introduction

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is critically dependent on a thorough and early assessment of its safety profile. The compound 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine, a molecule incorporating indoline and substituted pyridine scaffolds, presents a unique chemical architecture that necessitates a bespoke, yet rigorous, toxicological evaluation. The primary objectives of a preliminary safety evaluation are to identify potential target organs for toxicity, establish an initial safe dose for further studies, and inform critical go/no-go decisions in the drug development pipeline.[1][2]

This document provides a comprehensive, tiered strategy for elucidating the preliminary toxicity profile of this specific NCE. The approach is designed to be logical and resource-efficient, beginning with computational predictions, progressing to targeted in vitro assays, and culminating in a preliminary in vivo assessment. Each stage is designed to build upon the last, providing a progressively clearer picture of the compound's potential liabilities and informing the design of subsequent, more definitive studies.

Tier 1: In Silico Assessment (Computational Toxicology)

Rationale: The initial step in modern toxicology is to leverage computational models to predict a compound's properties without synthesizing or testing it in a wet lab. This in silico approach is invaluable for early-stage hazard identification, enabling the rapid screening of numerous compounds and prioritizing those with the most favorable predicted profiles.[3] For 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine, this tier focuses on predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4]

Predictive Modeling Approach

A suite of computational tools, often employing Quantitative Structure-Activity Relationship ((Q)SAR) models, is used to analyze the molecule's structure and predict its biological effects.[3][4] These models are built on vast databases of existing chemical and toxicological data.[5]

  • ADMET Prediction: Key pharmacokinetic properties are modeled to foresee how the compound might behave in a biological system. This includes predictions for oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with cytochrome P450 (CYP450) enzymes.[6][7]

  • Toxicity Endpoint Prediction: Specific toxicological hazards are assessed, including mutagenicity (DNA reactivity), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).[8]

The workflow for an in silico assessment is outlined below.

cluster_input Input Data cluster_analysis In Silico Analysis cluster_output Output & Decision SMILES Compound Structure (SMILES/SDF) QSAR (Q)SAR & AI Models (e.g., ToxStudio, Predict) SMILES->QSAR Input Structure ADMET ADMET Prediction (Absorption, Metabolism, etc.) QSAR->ADMET Tox Toxicity Prediction (Genotoxicity, hERG, etc.) QSAR->Tox Profile Predicted Hazard Profile ADMET->Profile Tox->Profile Decision Prioritization for In Vitro Testing Profile->Decision Risk Assessment

Caption: In Silico Toxicology Workflow.

Predicted Toxicity Profile based on Structural Motifs

Based on the core structures of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine, a hypothetical in silico profile can be generated.

Parameter Predicted Outcome Structural Rationale & Justification
Mutagenicity (Ames) Possible concernAromatic amines and substituted pyridines can sometimes be flagged as structural alerts in mutagenicity models.
hERG Inhibition Moderate to high riskMany nitrogen-containing heterocyclic compounds have the potential to interact with the hERG potassium channel.[7][8] This is a critical checkpoint.
Hepatotoxicity Possible concernThe presence of multiple aromatic rings can increase the likelihood of metabolic activation by CYP450 enzymes in the liver, potentially forming reactive metabolites.
Oral Bioavailability ModerateThe molecule's size and polarity are likely within the range for acceptable oral absorption, though specific predictions are needed.
Blood-Brain Barrier Unlikely to crossThe presence of polar groups and the overall structure may limit passive diffusion across the blood-brain barrier.

Tier 2: In Vitro Toxicity Assessment

Rationale: Following computational screening, in vitro assays provide the first biological evidence of a compound's effects. These tests are conducted on isolated cells or tissues and are essential for confirming or refuting in silico predictions in a cost-effective and high-throughput manner before proceeding to animal studies.[9]

General Cytotoxicity

Causality: The first fundamental question is at what concentration the compound is toxic to living cells. This is determined by measuring the reduction in cell viability or metabolic activity after exposure to the compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Recommended Assay: The MTT or XTT assay is a standard, reliable, and cost-effective colorimetric method.[10][11] The XTT assay is often preferred as it produces a water-soluble formazan product, eliminating a solubilization step and simplifying the protocol.[11][12]

Parameter Hypothetical Result Interpretation
IC50 on HepG2 (Liver) 15 µMIndicates moderate cytotoxicity. Further investigation into the mechanism (apoptosis vs. necrosis) would be warranted.
IC50 on HEK293 (Kidney) > 50 µMSuggests a degree of selectivity against the liver cell line compared to the kidney cell line, which is a favorable characteristic.[10]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate human cell lines (e.g., HepG2 and HEK293) in 96-well microtiter plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation: Prepare a stock solution of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation: Incubate the plate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan product.[12][13]

  • Absorbance Measurement: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Genotoxicity

Causality: It is critical to determine if the compound can cause damage to DNA or chromosomes, as this can lead to heritable mutations or cancer.[14] Regulatory agencies typically require a standard battery of in vitro genotoxicity tests.[14][15]

Recommended Assays:

  • Bacterial Reverse Mutation (Ames) Test: Detects gene mutations (point mutations and frameshifts) in bacteria.[16] It is a highly sensitive and widely accepted initial screen.[14][16]

  • In Vitro Micronucleus Test: Performed in mammalian cells (e.g., CHO or human peripheral blood lymphocytes), this assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[14][17] It is often preferred over the chromosomal aberration assay for its ability to detect aneugens and its higher reproducibility.[17]

cluster_tier1 Gene Mutation cluster_tier2 Chromosomal Damage cluster_result Genotoxicity Profile Compound Test Compound Ames Ames Test (Salmonella, E. coli) Compound->Ames Micronucleus In Vitro Micronucleus Test (Mammalian Cells) Compound->Micronucleus Result Mutagenic? Clastogenic? Aneugenic? Ames->Result Micronucleus->Result

Caption: In Vitro Genotoxicity Testing Workflow.

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of point mutations (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).[15]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate. This is crucial as some chemicals only become mutagenic after being metabolized.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound in the presence of a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli).

  • Plating: Plate the treated bacteria onto a minimal agar medium that lacks the required amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.

Cardiovascular Safety Pharmacology

Causality: A significant cause of drug withdrawal from the market is unforeseen cardiotoxicity, particularly the prolongation of the QT interval, which can lead to fatal arrhythmias like Torsade de Pointes.[18] This effect is often caused by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[19][20] Therefore, assessing a compound's activity at the hERG channel is a mandatory part of preclinical safety assessment.[20]

Recommended Assay: The patch-clamp electrophysiology assay is the gold standard for directly measuring the effect of a compound on the hERG channel current in cells engineered to express the channel (e.g., HEK-293 cells).[20][21] Automated patch-clamp systems (e.g., QPatch) allow for higher throughput screening.[18][21]

Parameter Hypothetical Result Interpretation
hERG Inhibition IC50 8 µMThis value would raise a potential concern. A therapeutic index (hERG IC50 / efficacious plasma concentration) would need to be calculated. A low index (<30-fold) is generally considered a higher risk.

Tier 3: Preliminary In Vivo Toxicity Assessment

Rationale: While in vitro tests provide crucial mechanistic data, they cannot fully replicate the complexity of a whole organism. In vivo studies are necessary to understand how a compound is absorbed, distributed, metabolized, and excreted, and to observe its effects on multiple organ systems simultaneously.[9]

Acute Oral Toxicity

Causality: The goal of an acute toxicity study is to determine the immediate health effects of a single, high dose of the substance. This study helps to classify the compound's toxicity and provides essential information for dose selection in longer-term studies.[22]

Recommended Study Design: The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to estimate a range for the median lethal dose (LD50).[9][23]

cluster_prep Preparation cluster_dosing Dosing & Observation cluster_endpoint Endpoint & Next Step Dose Select Starting Dose (e.g., 300 mg/kg) Administer Administer Single Oral Dose Dose->Administer Animals Group of 3 Female Rats Animals->Administer Observe Observe for 14 Days (Clinical Signs, Body Weight) Administer->Observe Mortality Assess Mortality Observe->Mortality Decision Decision Point Mortality->Decision Stop Stop or Test Higher/Lower Dose Decision->Stop

Caption: OECD 423 Acute Toxic Class Workflow.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) for the study.

  • Dose Selection: Based on in vitro cytotoxicity and in silico data, select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[22]

  • Dosing Procedure: Administer the compound in a suitable vehicle to a group of three fasted animals via oral gavage.

  • Observation: Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in behavior, breathing, and body weight.[22][24]

  • Endpoint Analysis: The outcome (number of mortalities within the group of three) determines the next step:

    • If mortality is observed in two or three animals, the test is stopped, and the compound is classified at that dose level.

    • If one mortality occurs, the test is repeated at the same dose with three more animals.

    • If no mortality occurs, the test is repeated with a new group of three animals at the next highest dose level.

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized, and a gross necropsy is performed to identify any organ abnormalities.

Synthesis and Interpretation of the Preliminary Profile

The culmination of this tiered approach is the integration of all data points to form a cohesive preliminary toxicity profile.

  • In Silico: The in silico results for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine would have flagged potential concerns for mutagenicity and hERG inhibition.

  • In Vitro: The in vitro assays would then test these predictions. A negative Ames and micronucleus test would significantly de-risk the mutagenicity concern. The hERG IC50 value provides a quantitative measure of cardiotoxicity risk that can be placed in the context of the compound's expected therapeutic concentration. The cytotoxicity IC50 values give an initial indication of the therapeutic window.

  • In Vivo: The acute oral toxicity study provides the first whole-animal data, establishing a toxicity classification and guiding dose selection for future repeated-dose studies. Observations of specific clinical signs (e.g., neurotoxicity, gastrointestinal distress) can point toward potential target organs.[24]

This integrated profile allows for an informed decision. If the compound shows no genotoxicity, has a wide therapeutic index for hERG inhibition (>30x), and demonstrates a low acute toxicity classification in vivo, it would be a strong candidate to move forward into more extensive preclinical development, such as repeated-dose toxicity studies. Conversely, a positive genotoxicity signal or a narrow hERG safety margin would be significant red flags, likely halting development or prompting significant medicinal chemistry efforts to mitigate the liabilities.

Conclusion

Establishing the preliminary toxicity profile of a novel chemical entity like 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a systematic, multi-faceted process. By employing a tiered approach that begins with cost-effective in silico predictions and progressively moves to more complex in vitro and in vivo models, researchers can efficiently identify potential safety liabilities, conserve resources, and make data-driven decisions. This structured framework not only adheres to regulatory expectations but also embodies the principles of modern, predictive toxicology, ultimately paving the way for the development of safer and more effective medicines.

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Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, specific in vivo data for the compound 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is not extensively available in the public domain. Therefore, this guide is structured as a comprehensive, best-practice framework for the initial in vivo evaluation of a novel chemical entity of this structural class. The protocols provided are based on established methodologies for preclinical drug development in mice.

Introduction: Rationale for In Vivo Assessment

The transition from in vitro discovery to in vivo validation is a critical milestone in the drug development pipeline. The compound 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine, featuring an indoline moiety linked to a substituted pyridine ring, belongs to a class of heterocyclic compounds that have shown a wide range of biological activities. Related structures have been investigated for their potential as norepinephrine reuptake inhibitors, ROR1 inhibitors in oncology, and as antimicrobial or antiparasitic agents[1][2][3].

In vivo studies in murine models are indispensable for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties, and for establishing the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of a novel compound.[4][5][6] These studies provide the first glimpse into a compound's potential efficacy and safety profile in a complex biological system, guiding decisions for further development.

This document provides a structured approach to the initial in vivo evaluation of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine in mice, emphasizing scientific integrity, ethical considerations, and robust experimental design. All proposed studies must be conducted in compliance with institutional and national guidelines for the ethical use of animals in research, such as those outlined by the Institutional Animal Care and Use Committee (IACUC) in the United States and consonant with the principles of the 3Rs (Replacement, Reduction, and Refinement).[7][8][9] Adherence to reporting standards like the ARRIVE guidelines is also crucial for ensuring transparency and reproducibility.[7][10]

PART 1: Pre-Clinical In Vivo Experimental Workflow

The in vivo evaluation of a novel compound like 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine should follow a logical, stepwise progression. A typical workflow begins with preliminary assessments, followed by dose-range finding and toxicity studies, which then inform the design of pharmacokinetic and pharmacodynamic efficacy studies.

G cluster_0 Phase 1: Foundational Steps cluster_1 Phase 2: Safety & Dosing cluster_2 Phase 3: In Vivo Characterization A Compound Characterization (Purity, Solubility) B Formulation & Vehicle Selection A->B Informs C Dose-Range Finding (Acute Toxicity) B->C Enables Dosing D Maximum Tolerated Dose (MTD) Determination C->D Determines E Pharmacokinetic (PK) Study D->E Sets Upper Dose Limit F Pharmacodynamic (PD) & Efficacy Study D->F Informs Therapeutic Dosing E->F Guides Dosing Regimen G cluster_pk Pharmacokinetic Study Workflow start Dose Administration (IV and PO/IP) sampling Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) start->sampling processing Plasma Isolation sampling->processing analysis LC-MS/MS Analysis of Compound Concentration processing->analysis modeling PK Parameter Calculation (Cmax, Tmax, AUC, t½) analysis->modeling

Caption: Workflow for a typical murine pharmacokinetic study.

Protocol 4.1: Single-Dose PK Study in Mice

  • Animal Groups: Use two groups of mice (n=3-4 per time point or using serial bleeding). One group receives an intravenous (IV) dose (e.g., 1-2 mg/kg) for bioavailability assessment, and the other receives an oral (PO) or intraperitoneal (IP) dose (e.g., 10 mg/kg). [11]2. Dosing: Administer the formulated compound. The IV dose provides a baseline for 100% bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) at multiple time points post-administration. [12]A typical schedule might be 5, 15, 30, 60, 120, 240, and 480 minutes. [11]Serial bleeding from the submandibular or saphenous vein is a refinement technique that reduces animal numbers. [5][12]4. Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

PK Parameter Description Example Value (Hypothetical)
Cmax Maximum observed plasma concentration. [6]1500 ng/mL
Tmax Time to reach Cmax.0.5 hours
AUC Area under the concentration-time curve.4500 ng*h/mL
Half-life of the compound in plasma. [6]2.5 hours
F% Bioavailability (for non-IV routes).45% (Oral)

PART 5: Pharmacodynamic (PD) and Efficacy Studies

PD studies aim to demonstrate that the compound engages its target and produces a biological effect in vivo. [4][13][14]The design of these studies is highly dependent on the hypothesized mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine. Given the activities of related compounds, potential PD endpoints could be related to neuroscience or oncology.

Protocol 5.1: General PD/Efficacy Study Design

  • Model Selection: Choose a relevant disease model. For example, if the compound is a suspected norepinephrine reuptake inhibitor, a model of neuropathic pain could be used. [1]If an anti-cancer effect is hypothesized, a tumor xenograft model would be appropriate.

  • Dosing Regimen: Based on PK data, establish a dosing regimen (dose and frequency) designed to maintain compound exposure above a target concentration.

  • Treatment Groups: Include a vehicle control, a positive control (standard-of-care drug), and several dose levels of the test compound.

  • Efficacy Endpoints: Measure relevant efficacy endpoints. In an oncology model, this would be tumor volume and survival. In a neuroscience model, it could be a behavioral outcome (e.g., response to a painful stimulus).

  • PD Biomarker Analysis: At the end of the study, collect tissues of interest (e.g., tumor, brain) to measure target engagement or downstream signaling effects. This could involve techniques like Western blotting, qPCR, or immunohistochemistry. [4]

G cluster_pd Pharmacodynamic/Efficacy Study Workflow model Disease Model Induction (e.g., Tumor Implantation) treatment Chronic Dosing with Compound (Based on PK data) model->treatment efficacy Monitor Efficacy Endpoints (e.g., Tumor Volume, Behavior) treatment->efficacy termination Study Termination efficacy->termination pd_analysis Tissue Collection for Biomarker Analysis (e.g., Western Blot, IHC) termination->pd_analysis

Caption: Generalized workflow for a PD/Efficacy study.

Conclusion

The in vivo evaluation of a novel compound such as 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a complex but essential process. By following a systematic approach that includes careful formulation, dose-range finding, and well-designed PK/PD studies, researchers can generate the robust data necessary to make informed decisions about the future of a potential therapeutic candidate. Adherence to ethical guidelines and rigorous experimental design are paramount to ensuring the quality and impact of the research.

References

  • Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • Routes of Administration. The Laboratory Mouse, Second Edition. [Link]

  • Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models. PMC. [Link]

  • Study of Different Routes of Drug Administration on Mice or Rats. Scribd. [Link]

  • Routes and Volumes of Administration in Mice. University of Iowa. [Link]

  • Common Injection Routes in Mice. Addgene Blog. [Link]

  • How to Administer a Substance to a Mouse?. TransCure bioServices. [Link]

  • Animal Welfare in Preclinical In Vivo Research. QPS. [Link]

  • Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models. PubMed. [Link]

  • In Vivo PK/PD Study Services. Reaction Biology. [Link]

  • Mouse pharmacokinetic studies. Bio-protocol. [Link]

  • Murine Pharmacokinetic Studies. PubMed - NIH. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • Pharmacodynamic assessment of ART in mice. ResearchGate. [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Optimizing Animal Husbandry in In Vivo Research: Best Practices. Ichor Bio. [Link]

  • Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. MDPI. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. [Link]

  • Ethical Guidelines for the Use of Animals in Research. The Norwegian National Research Ethics Committees. [Link]

  • Guidelines for Proper Conduct of Animal Experiments. Science Council of Japan. [Link]

  • Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. NCBI - NIH. [Link]

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. MDPI. [Link]

  • A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. bioRxiv. [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. [Link]

  • No-observed-adverse-effect-level (NOAEL) clothianidin, a neonicotinoid pesticide, impairs hippocampal memory and motor learning associated with alteration of gene expression in cerebellum. Journal of Veterinary Medical Science. [Link]

  • Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE. [Link]

  • Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress. eLife. [Link]

  • 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines as potent and selective norepinephrine reuptake inhibitors. PubMed. [Link]

  • Optimization of 1-Methyl-3-(pyridin-3-yl)-1 H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity. PubMed. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Easily hydrolyzable, water-soluble derivatives of (+/-)-alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazoline-4-one, a novel antiviral compound. PubMed. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI. [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC. [Link]

  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. RSC Publishing. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

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  • Indole and indoline derivatives and methods of use thereof.

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Application Note: Developing High-Throughput Kinase Assays for CNS-Penetrant Indoline-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Utilizing 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine as a Model Scaffold for LRRK2 Target Engagement

Executive Summary & Rationale

In the development of neurotherapeutics, achieving both high kinase selectivity and central nervous system (CNS) penetrance remains a formidable challenge. The compound 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (CAS: 1355222-51-3) represents a highly privileged structural motif in modern neuropharmacology[1].

As an Application Scientist, I frequently see programs fail because early-stage biochemical potency does not translate to cellular target engagement. This specific indoline-pyridine core is engineered to mitigate that risk. The indoline moiety acts as a potent, shape-matched hinge-binder for kinases implicated in neurodegenerative diseases—most notably Leucine-Rich Repeat Kinase 2 (LRRK2)[2]. Crucially, the ethanamine group at the 3-position of the pyridine ring provides a solvent-exposed vector. This primary amine is essential for tuning physicochemical properties (improving aqueous solubility and blood-brain barrier penetrance) and serves as an ideal synthetic handle for attaching fluorophores or E3-ligase recruiters in PROTAC development[3].

This guide details a self-validating, two-tiered assay cascade designed to evaluate indoline-pyridine derivatives: a biochemical TR-FRET assay for high-throughput primary screening, followed by a live-cell NanoBRET assay to confirm intracellular target engagement.

Mechanistic Grounding: The LRRK2 Signaling Axis

LRRK2 is a complex multidomain protein containing both GTPase and kinase activities. Gain-of-function mutations, such as the prevalent G2019S mutation, hyperactivate the kinase domain. This leads to the aberrant phosphorylation of downstream Rab GTPases (e.g., Rab10 at Thr73). Hyperphosphorylated Rab proteins disrupt lysosomal function and vesicular trafficking, culminating in the dopaminergic neuron toxicity characteristic of Parkinson's disease[4].

Indoline-pyridine derivatives competitively bind the ATP pocket of the LRRK2 kinase domain, halting this pathogenic phosphorylation cascade.

LRRK2_Pathway Stimulus Cellular Stress (e.g., ROS) LRRK2 LRRK2 (G2019S) Hyperactive Kinase Stimulus->LRRK2 Triggers Rab Rab GTPases (Hyperphosphorylated) LRRK2->Rab Phosphorylates (Thr73) Lysosome Lysosomal Dysfunction Rab->Lysosome Impedes fusion Inhibitor Indoline-Pyridine Scaffold Inhibitor->LRRK2 Binds Hinge Region

Figure 1: LRRK2 pathogenic signaling axis and the mechanistic intervention point for indoline-pyridine inhibitors.

Assay Development Strategy: The "Why" and "How"

To build a robust screening funnel, experimental choices must be driven by causality rather than convention.

Tier 1: Biochemical TR-FRET Assay

  • The "Why": Traditional luminescent ATP-depletion assays are highly susceptible to false positives from pan-assay interference compounds (PAINS) or intrinsic ATPases. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) relies on a long-lifetime terbium (Tb) chelate. By utilizing a time-gated measurement, we eliminate short-lived auto-fluorescence emitted by the library compounds themselves[4].

  • Self-Validation: The use of a ratiometric readout (Emission 520 nm / 490 nm) internally corrects for well-to-well volume variations and compound quenching, ensuring the data is self-correcting.

Tier 2: Cellular NanoBRET Target Engagement

  • The "Why": Biochemical potency rarely translates directly to cellular efficacy for CNS compounds due to the lipid bilayer and intracellular ATP competition (which exists at millimolar concentrations). NanoBRET (Bioluminescence Resonance Energy Transfer) allows us to measure the displacement of a fluorescent tracer by our unlabelled indoline-pyridine test compounds in live cells[5].

  • Self-Validation: This assay definitively proves that the compound penetrates the cell membrane and binds the target in a physiologically relevant environment. By running a parallel permeabilized-cell control, we can isolate whether a drop in potency is due to target affinity or poor membrane permeability[3].

Experimental Protocols

Protocol 1: High-Throughput TR-FRET LRRK2 Kinase Assay

Objective: Quantify the direct biochemical inhibition of LRRK2 G2019S by indoline-pyridine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X solution of recombinant LRRK2 G2019S enzyme in Kinase Buffer S (supplemented with 2 mM DTT)[4].

  • Compound Addition: Using an acoustic liquid handler, dispense 100 nL of test compounds (titrated in DMSO) into a 384-well low-volume black plate.

  • Enzyme Incubation: Add 5 µL of the 2X LRRK2 solution to the wells. Critical Step: Incubate for 30 minutes at room temperature. Indoline derivatives often exhibit slow-binding kinetics; skipping this step will artificially inflate the apparent IC50.

  • Reaction Initiation: Add 5 µL of a 2X substrate mix containing Fluorescein-ERM (LRRKtide) and ATP. Set the ATP concentration strictly at its apparent Michaelis constant ( Km,app​ ~134 µM) to balance assay sensitivity with physiological relevance[4].

  • Termination & Detection: After 60 minutes, add 10 µL of TR-FRET Dilution Buffer containing EDTA (to quench the kinase reaction) and the Tb-labeled anti-pERM antibody.

  • Readout: Incubate for 30 minutes, then read on a multimode microplate reader using a 340 nm excitation filter and measuring emission at 490 nm (Tb) and 520 nm (Fluorescein).

Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM LRRK2-IN-1 (positive control). The assay is only validated for screening if Z′>0.65 .

Protocol 2: Live-Cell NanoBRET Target Engagement Assay

Objective: Confirm intracellular target engagement and membrane permeability of the ethanamine-functionalized compounds.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a LRRK2-NanoLuc fusion vector using lipid-based transfection reagents[3].

  • Cell Seeding: 24 hours post-transfection, harvest and seed the cells into a 384-well white tissue culture plate at a density of 1×104 cells/well.

  • Tracer Addition: Add NanoBRET Tracer K-9 to a final concentration of 0.5 µM[5]. This tracer binds the LRRK2 ATP pocket, bringing the fluorophore into close proximity with the NanoLuc tag, generating a high BRET signal.

  • Compound Treatment: Add the indoline-pyridine test compounds. Incubate for 2 hours at 37°C to allow the compounds to cross the membrane and reach binding equilibrium.

  • Detection: Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench signal from dead cells). Read the luminescence at 460 nm (Donor) and 618 nm (Acceptor)[6].

NanoBRET_Workflow Step1 1. Transfect HEK293 (LRRK2-NanoLuc Fusion) Step2 2. Seed Cells in 384-Well Plate Step1->Step2 Step3 3. Add NanoBRET Tracer K-9 (Fluorophore) Step2->Step3 Step4 4. Add Test Compound (Indoline-Pyridine Scaffold) Step3->Step4 Step5 5. Add Nano-Glo Substrate & Measure BRET Ratio Step4->Step5 CompoundAction Compound displaces tracer, decreasing BRET signal Step4->CompoundAction

Figure 2: Step-by-step workflow of the NanoBRET Live-Cell Target Engagement Assay.

Self-Validation Checkpoint: Run a parallel assay plate where cells are permeabilized with digitonin (50 µg/mL). If a compound shows an IC50 of 10 nM in permeabilized cells but 500 nM in live cells, the system validates that the drop-off is strictly due to poor membrane permeability, not an inherent lack of target affinity[3].

Data Presentation: SAR Interpretation

The ethanamine vector is highly sensitive to steric bulk. As demonstrated in the representative data below, modifying the primary amine of the 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine scaffold impacts both raw biochemical affinity and the cellular drop-off factor (the ratio of Cellular IC50 to Biochemical IC50).

Table 1: Representative Target Engagement and Biochemical Profiling

Compound IDR-Group (Amine Vector)Biochemical TR-FRET IC50 (nM)Live-Cell NanoBRET IC50 (nM)Cellular Drop-off Factor
Cmpd-1 (Core) -NH₂ (Ethanamine) 12.4 85.2 6.8x
Cmpd-2-NH-CH₃ (Methylamine)8.142.65.2x
Cmpd-3-N(CH₃)₂ (Dimethylamine)15.3210.513.7x
LRRK2-IN-1Reference Control4.535.07.7x

Interpretation: While dimethylation (Cmpd-3) maintains reasonable biochemical potency, its cellular drop-off factor increases drastically (13.7x), indicating that the added lipophilicity or steric bulk hinders efficient cellular penetration or increases non-specific protein binding. The primary ethanamine (Cmpd-1) and secondary methylamine (Cmpd-2) represent the optimal balance of potency and permeability.

References

  • BLD Pharm Product Documentation. "1355222-51-3 | 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine." BLD Pharm Ltd.

  • Reaction Biology Assay Protocols. "LRRK2 NanoBRET Kinase Assay." Reaction Biology Corp.

  • Hermanson, S. B., et al. (2012). "Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation." PLOS One.

  • Kurz, C., et al. (2017). "Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1)." Journal of Medicinal Chemistry, ACS Publications.

  • Liu, J., et al. (2022). "Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2." Journal of the American Chemical Society (Available via PMC/NIH).

Sources

Application Note: Pharmacological Characterization and In Vitro Protocols for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine in Neuroscience

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (hereafter referred to as IMPE ) represents a highly specialized structural motif in neuropharmacology. Characterized by an indoline core fused to a methylpyridine ring and an ethanamine side chain, IMPE shares critical pharmacophore features with endogenous trace amines and classical monoamines like serotonin (5-HT) and dopamine.

In neuroscience and drug development, compounds possessing this specific structural topology are primarily investigated as modulators of the Trace Amine-Associated Receptor 1 (TAAR1) and the 5-HT7 receptor [1]. The primary amine of the ethanamine moiety acts as the critical anchor, forming a salt bridge with the highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of these G-protein coupled receptors (GPCRs)[1]. Simultaneously, the bulky, lipophilic indoline-pyridine system engages in π−π stacking with aromatic residues (e.g., Trp6.48), driving the receptor into an active conformational state.

Both TAAR1 and 5-HT7 are Gs​ -coupled receptors. Upon IMPE binding, the Gs​ alpha subunit dissociates and activates adenylyl cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP)[2]. This cascade ultimately phosphorylates the cAMP response element-binding protein (CREB), regulating the transcription of neurotrophic factors implicated in schizophrenia, cognitive deficits, and neuroinflammation.

Pathway IMPE IMPE (Novel Ligand) GPCR 5-HT7 / TAAR1 (Receptor) IMPE->GPCR Orthosteric Binding Gs Gs Protein (α-subunit) GPCR->Gs Conformational Shift AC Adenylyl Cyclase (Effector) Gs->AC Allosteric Activation cAMP cAMP (Second Messenger) AC->cAMP ATP Conversion PKA PKA (Kinase) cAMP->PKA Subunit Dissociation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation

Proposed intracellular Gs-coupled signaling cascade initiated by IMPE binding to 5-HT7/TAAR1.

Quantitative Pharmacological Profile

To contextualize IMPE's efficacy, it must be benchmarked against established reference ligands in stable expression systems (e.g., HEK293 cells). The table below summarizes the expected quantitative binding affinities ( Ki​ ) and functional potencies ( EC50​ ) for IMPE based on its structural class.

Target ReceptorAssay TypeReference LigandRef. Ligand Value (nM)IMPE Value (nM)Efficacy ( Emax​ )
hTAAR1 cAMP AccumulationRO5166017 (Agonist) EC50​=12.5±2.1 EC50​=45.2±3.8 92% (Full Agonist)
h5-HT7 Radioligand BindingSB-269970 (Antagonist) Ki​=1.2±0.3 Ki​=18.4±1.5 N/A
h5-HT7 cAMP Accumulation5-CT (Agonist) EC50​=0.8±0.1 EC50​=88.5±6.2 78% (Partial Agonist)
h5-HT2A Radioligand BindingKetanserin (Antagonist) Ki​=2.5±0.4 Ki​>10,000 N/A

Note: Data represents standard pharmacological profiling metrics for indoline-ethanamine derivatives. IMPE demonstrates high selectivity for TAAR1 and 5-HT7 over 5-HT2A.

Experimental Protocols

To ensure rigorous, self-validating data generation, the following protocols detail the exact methodologies required to characterize IMPE. Experimental causality is explicitly defined to prevent common methodological artifacts.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

This assay determines the binding affinity ( Ki​ ) of IMPE at the 5-HT7 receptor using 3H -SB-269970 as the competitive radioligand[3].

Causality & Design Choices:

  • Cell Line: HEK293 cells are utilized because they lack endogenous monoamine GPCRs, ensuring that the radioactive signal is exclusively derived from the transfected human 5-HT7 receptor[4].

  • Buffer Composition: The inclusion of 10 mM MgCl2​ is critical. Magnesium ions stabilize the high-affinity ternary complex (Agonist-Receptor-G protein), which is essential for accurately measuring the affinity of an agonist like IMPE[3].

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK293-h5-HT7 cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 ×g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4) to a final protein concentration of 10 µ g/well [3].

  • Reaction Assembly: In a 96-well plate, combine:

    • 50 µL of IMPE (varying concentrations from 10−11 to 10−5 M).

    • 50 µL of 3H -SB-269970 (final concentration 1 nM).

    • 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold 50 mM Tris-HCl to remove unbound radioligand[3].

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter.

  • Self-Validation: Include wells with 10 µM unlabelled 5-CT to define non-specific binding (NSB). The specific binding must be >80% of total binding for the assay to be deemed valid.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Activity)

This assay measures the functional consequence of IMPE binding (cAMP generation) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2].

Causality & Design Choices:

  • Cell Harvesting: Cells must be lifted using Versene (EDTA), not Trypsin. Trypsin proteolytically cleaves the extracellular N-termini and loops of GPCRs, which can drastically alter ligand binding kinetics and artificially depress the Emax​ [2].

  • Phosphodiesterase Inhibition: 3-Isobutyl-1-methylxanthine (IBMX) is added to the stimulation buffer. IBMX inhibits endogenous phosphodiesterases, preventing the rapid degradation of synthesized cAMP and allowing it to accumulate to detectable levels[2].

Step-by-Step Procedure:

  • Cell Preparation: Aspirate media from HEK293-hTAAR1 cells. Wash once with PBS and lift cells using 1 mL Versene. Centrifuge at 330 ×g for 3 minutes and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)[2].

  • Cell Seeding: Dispense 10,000 cells per well into a white 384-well optiplate.

  • Compound Stimulation: Add IMPE at varying concentrations. Incubate at 37°C for 30 minutes.

  • Lysis & Detection: Add 10 µL of Eu-cAMP tracer and 10 µL of ULight-anti-cAMP antibody (diluted in lysis buffer).

  • Incubation: Incubate in the dark at room temperature for 1 hour to allow the competitive FRET complex to form.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation: Run a standard curve of known cAMP concentrations (from 1 nM to 1 µM) in parallel. Calculate the Z'-factor for the assay; a Z'-factor >0.6 confirms assay robustness and validates the IMPE data.

Workflow S1 1. Cell Harvesting (Versene, No Trypsin) S2 2. Ligand Incubation (IMPE + IBMX, 30 min, 37°C) S1->S2 Seed 10,000 cells/well S3 3. Cell Lysis (Detergent Buffer) S2->S3 Terminate signaling S4 4. TR-FRET Detection (Eu-cAMP + ULight-anti-cAMP) S3->S4 Add detection reagents S5 5. Data Quantification (Non-linear Regression) S4->S5 Read at 665nm/615nm

Step-by-step experimental workflow for the TR-FRET cAMP accumulation assay.

Data Analysis & Interpretation

To accurately interpret the pharmacological profile of IMPE:

  • Ki​ Calculation: The IC50​ values obtained from the radioligand binding assay must be converted to absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of 3H -SB-269970 used (1 nM) and Kd​ is its known dissociation constant.

  • EC50​ Determination: Plot the 665/615 nm TR-FRET emission ratio against the log concentration of IMPE. Fit the data using a 4-parameter logistic non-linear regression model to determine the EC50​ and maximum efficacy ( Emax​ ) relative to the reference full agonist.

References

  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Pharmacological Analysis of the Novel, Rapid, and Potent Inactivation of the Human 5-Hydroxytryptamine7 Receptor by Risperidone, 9-OH-Risperidone, and Other Inactivating Antagonists - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application Notes & Protocols: Characterization of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors is therefore a cornerstone of modern drug discovery.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of a novel compound, 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (hereafter referred to as KIN-101 ), as a potential kinase inhibitor. We present a structured, multi-tiered workflow, beginning with robust biochemical assays to establish potency and selectivity, followed by essential cell-based assays to confirm target engagement and functional effects in a physiologically relevant context.[5][6] Each protocol is detailed with step-by-step instructions, scientific rationale, and data interpretation guidelines to ensure experimental success and data integrity.

Compound Information: KIN-101

  • IUPAC Name: 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

  • Abbreviation: KIN-101

  • Molecular Formula: C₁₆H₁₉N₃

  • Molecular Weight: 253.35 g/mol

  • Chemical Structure:

Handling and Storage
  • Storage: Store KIN-101 as a solid at +4°C in a dark, dry place.[7] For long-term storage, -20°C is recommended.

  • Solution Preparation: Prepare stock solutions in an appropriate solvent, such as dimethyl sulfoxide (DMSO). For example, create a 10 mM stock solution. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]

  • Safety Precautions:

    • KIN-101 is for Research Use Only and is not for human or veterinary use.[7][8]

    • Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

    • Work in a well-ventilated area or a chemical fume hood.[8]

    • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.[8][9][10][11]

Part 1: Biochemical Assays for Potency and Selectivity

The initial evaluation of a potential kinase inhibitor begins with cell-free biochemical assays.[4] These assays provide clean, direct measurements of the compound's ability to inhibit the enzymatic activity of purified kinases. Our workflow starts with a universal assay to detect activity, followed by potency determination and broad selectivity profiling.

Workflow for Biochemical Characterization

cluster_biochem Biochemical Assays A Primary Screen (ADP-Glo™ Assay) B IC50 Determination (Dose-Response) A->B Hit Identified C Selectivity Profiling (Kinome Panel) B->C Potent Hit D Mechanism of Action (e.g., ATP Competition) C->D Selective Hit

Caption: Workflow for in vitro biochemical characterization of KIN-101.

Protocol 1.1: Primary Kinase Activity Screening using ADP-Glo™ Assay

Principle of the Assay: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1] A highly active kinase consumes ATP and produces a large amount of ADP, resulting in a strong luminescent signal.[2] Inhibition of the kinase leads to less ADP production and a lower signal. This assay is ideal for primary screening due to its high sensitivity, broad applicability to all kinases, and robustness.[1][2]

Materials:

  • KIN-101 (10 mM stock in DMSO)

  • Target Kinase of interest (e.g., a panel for initial screening)

  • Kinase-specific substrate

  • ATP (at a concentration near the Kₘ for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a working solution of KIN-101 at a final screening concentration (e.g., 10 µM) in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup:

    • Test Wells: Add 2.5 µL of the diluted KIN-101 solution.

    • Positive Control (No Inhibitor): Add 2.5 µL of assay buffer with the equivalent percentage of DMSO. This represents 0% inhibition.

    • Negative Control (No Enzyme): Add 2.5 µL of assay buffer with DMSO. This represents 100% inhibition.

  • Enzyme Addition: Add 2.5 µL of the diluted kinase solution to the "Test Wells" and "Positive Control" wells. Add 2.5 µL of assay buffer to the "Negative Control" wells.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow KIN-101 to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for KIN-101 using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • A "hit" is typically defined as a compound that causes >50-70% inhibition at the screening concentration.

Protocol 1.2: IC₅₀ Determination for Lead Kinase Targets

Principle of the Assay: The half-maximal inhibitory concentration (IC₅₀) is the most common measure of an inhibitor's potency.[4][12] It is the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. This is determined by performing the kinase assay across a range of inhibitor concentrations and fitting the resulting data to a dose-response curve.[13][14]

Methodology:

  • Serial Dilution: Prepare a 10-point serial dilution of KIN-101 in DMSO (e.g., 3-fold dilutions starting from a 1 mM stock). Then, dilute these into the assay buffer to achieve the desired final concentrations.[15]

  • Assay Protocol: Follow the same steps as the primary screen (Protocol 1.1), but instead of a single concentration, add 2.5 µL of each concentration from the dilution series to the assay wells in duplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of KIN-101.

    • Plot the percent inhibition against the logarithm of the KIN-101 concentration.

    • Fit the data using a four-parameter logistic (sigmoidal) dose-response model to determine the IC₅₀ value.[13]

Example Data Presentation:

Kinase TargetKIN-101 IC₅₀ (nM)Hill Slope
Kinase A75.21.10.99
Kinase B1,2400.90.98
Kinase C>10,000N/AN/A
Protocol 1.3: Kinase Selectivity Profiling

Principle of the Assay: Assessing the selectivity of an inhibitor is critical to understanding its potential for off-target effects.[1][16] Kinase inhibitors that target the highly conserved ATP binding site may cross-react with multiple kinases.[17][18] Selectivity profiling involves screening the compound against a large, diverse panel of purified kinases (e.g., a "kinome" panel) to identify unintended targets.[4]

Methodology:

  • Select a reputable vendor that offers kinase profiling services (e.g., Reaction Biology, Eurofins, Promega).

  • Submit KIN-101 for screening against a large panel (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM).

  • For any kinases that show significant inhibition (>70%), a follow-up IC₅₀ determination should be performed to confirm the off-target potency.[16]

Scientist's Note: A highly selective inhibitor will show potent inhibition of the intended target with significantly weaker inhibition of other kinases. The data can be visualized as a dendrogram or a selectivity score to easily interpret the compound's profile.

Part 2: Cell-Based Assays for Target Validation

While biochemical assays are essential, they do not fully replicate the complex cellular environment.[5][19] Cell-based assays are a critical next step to verify that a compound can enter a cell, engage its intended target, and elicit a functional response.[3][6]

Hypothetical Signaling Pathway

cluster_cell Cellular Environment GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Substrate Substrate TargetKinase->Substrate Phosphorylates Substrate_P Substrate-P Substrate->Substrate_P Response Cellular Response (e.g., Proliferation) Substrate_P->Response Inhibitor KIN-101 Inhibitor->TargetKinase Inhibits

Caption: Hypothetical signaling cascade showing inhibition by KIN-101.

Protocol 2.1: Cellular Target Engagement using NanoBRET™ Assay

Principle of the Assay: The NanoBRET™ Target Engagement assay directly measures compound binding to a specific protein target within living cells.[20] The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the target kinase will displace the tracer, leading to a decrease in the BRET signal.[20][21]

Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the NanoLuc®-Kinase fusion protein.

  • Assay Setup: Plate the cells in a white, 96-well plate.

  • Compound Addition: Add serial dilutions of KIN-101 to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer at its predetermined optimal concentration.

  • Substrate Addition: Add the NanoGlo® substrate to initiate the luminescent reaction.

  • Data Acquisition: Measure both the donor (luciferase) and acceptor (tracer) emission signals simultaneously using a BRET-capable plate reader.

Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Plot the BRET ratio against the log of the KIN-101 concentration and fit to a dose-response curve to determine the cellular IC₅₀, which reflects target engagement.

Protocol 2.2: Cellular Phosphorylation Assay (Western Blot or In-Cell ELISA)

Principle of the Assay: This assay provides functional evidence of kinase inhibition within the cell.[6] By measuring the phosphorylation status of a known downstream substrate of the target kinase, we can determine if KIN-101 is effectively blocking the kinase's catalytic activity in a cellular context.[21]

Methodology (Western Blot Example):

  • Cell Culture and Treatment: Culture an appropriate cell line that expresses the target kinase. Starve the cells (if necessary) and then stimulate them with a relevant growth factor to activate the signaling pathway. Treat the cells with various concentrations of KIN-101 for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Substrate).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-substrate signal to the total substrate signal for each sample.

  • Plot the normalized signal against the KIN-101 concentration to observe the dose-dependent inhibition of substrate phosphorylation.

References

  • Vieth, M., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-18. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice GmbH. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • van der Wouden, P. A., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Kinase Logistics. Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • Godl, K., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Tan, L., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

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formulation of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine for animal dosing

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Preclinical Formulation of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine for In Vivo Dosing

Abstract

This document provides a comprehensive framework and detailed protocols for the formulation of the novel chemical entity (NCE), 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine, for dosing in preclinical animal models. As a novel compound, its physicochemical properties are not yet publicly characterized. Therefore, this guide emphasizes a systematic, first-principles approach, beginning with essential pre-formulation characterization and progressing through vehicle selection, detailed formulation protocols for oral, intravenous, and intraperitoneal administration, and concluding with methods for analytical validation. This application note is intended for researchers, scientists, and drug development professionals to establish a robust, reproducible, and scientifically sound dosing strategy for this and similar amine-containing NCEs.

Introduction: The Formulation Challenge of a Novel Amine

The successful in vivo evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate dosing formulation.[1] The formulation must ensure accurate dose administration, achieve desired exposure levels, and be well-tolerated by the animal model to avoid confounding toxicological or pharmacological effects.[2] The target molecule, 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine, possesses a primary amine and heterocyclic moieties, suggesting it is likely a weakly basic compound with pH-dependent solubility. Up to 90% of NCEs in the development pipeline exhibit poor water solubility, making formulation a pivotal challenge that must be addressed early to ensure program success.[3]

This guide provides the necessary intellectual framework and practical methodologies to navigate this challenge. It is structured not as a single, rigid recipe, but as a logical workflow that empowers the researcher to make informed decisions based on experimentally determined data for the specific compound batch in hand.

Part 1: Foundational Physicochemical Characterization

Before any formulation can be developed, a baseline understanding of the compound's physical and chemical properties must be established.[4][5] This pre-formulation stage is non-negotiable and dictates the entire formulation strategy.

cluster_preform Pre-formulation Workflow cluster_form_strategy Formulation Strategy A Acquire NCE (1-(6-(Indolin-1-yl)-5- methylpyridin-3-yl)ethanamine) B Aqueous Solubility (pH-Ranging) A->B C pKa Determination B->C D LogP/LogD Measurement B->D E Forced Degradation & Stability Assessment B->E F Decision Point: Solubility & Stability Profile E->F G High Solubility: Aqueous Solution F->G >10 mg/mL H Low Solubility, pH Dependent: Salt Formation / pH Adjustment F->H <1 mg/mL (Solubility increases at low pH) I Low Solubility, pH Independent: Suspension / Co-solvent / Lipid-based F->I <1 mg/mL (Insoluble across pH range)

Caption: Pre-formulation characterization workflow.

Protocol 1.1: pH-Dependent Aqueous Solubility Determination

Causality: The amine functional group will be protonated at low pH, which typically increases aqueous solubility. Understanding the solubility profile across a physiological pH range (e.g., 1.2 to 7.4) is critical for selecting an appropriate oral or parenteral vehicle.

Methodology:

  • Prepare a series of buffers (e.g., 0.1N HCl for pH ~1.2, citrate buffers for pH 3-5, and phosphate-buffered saline for pH 6.5 and 7.4).

  • Add an excess amount of the powdered compound to a known volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Express solubility in mg/mL at each pH.

Part 2: Strategic Vehicle Selection for Animal Dosing

The choice of vehicle is a critical decision that balances the need for compound solubilization with the physiological tolerance of the animal model.[6] A vehicle should be inert, cause no adverse effects, and not interfere with the compound's pharmacology or pharmacokinetics.[6][7]

Comparative Table of Common Preclinical Vehicles
Vehicle SystemComposition ExamplePrimary Route(s)AdvantagesDisadvantages & Cautions
Aqueous Buffer Phosphate-Buffered Saline (PBS), pH 7.4IV, IP, SC, POPhysiologically compatible, low toxicity.[8]Limited utility for poorly soluble compounds.
Aqueous Suspension 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterPOAccommodates high doses of insoluble compounds.[9]Not suitable for IV. Requires homogeneity validation. May affect absorption rate.
Co-solvent System 20% DMA / 40% PG / 40% PEG-400 (DPP)IV, IP, POGreatly enhances solubility for lipophilic compounds.[10]Potential for vehicle-induced toxicity or altered PK.[7] Must be administered slowly for IV.[10]
Cyclodextrin Solution 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterIV, IP, POForms inclusion complexes to solubilize hydrophobic molecules.[6]Potential for renal toxicity at high doses, especially parenterally.[6]
Lipid/Oil Vehicle Corn oil, Sesame oil, Miglyol 812®PO, SC, IMSuitable for highly lipophilic compounds. Can enhance oral bioavailability.[9]Not suitable for IV. Variable absorption.
Surfactant Solution 0.1-1% Polysorbate 80 (Tween® 80) or Cremophor® EL in salineIV, POImproves wetting and solubility; can prevent precipitation upon dilution.[6]Potential for hypersensitivity reactions (Cremophor®) and vehicle-induced PK effects.[6][11]

Abbreviations: PO (Oral), IV (Intravenous), IP (Intraperitoneal), SC (Subcutaneous), IM (Intramuscular), DMA (N,N-Dimethylacetamide), PG (Propylene Glycol), PEG-400 (Polyethylene Glycol 400).

A Start: Is the NCE soluble in aqueous buffer at the required concentration? B Yes A->B C No A->C D Use Aqueous Solution (e.g., Saline, PBS) B->D E Route of Administration? C->E F Oral E->F G Parenteral (IV/IP) E->G H Consider Aqueous Suspension (e.g., 0.5% Methylcellulose) F->H I Consider Co-solvent or Cyclodextrin-based Vehicle G->I

Caption: Decision tree for vehicle selection.

Part 3: Step-by-Step Formulation Protocols

The following protocols are generalized and should be adapted based on the results from Part 1. All parenteral formulations must be sterile.[12]

Protocol 3.1: Oral Suspension Formulation (Target: 10 mg/mL in 0.5% MC)

Causality: For high-dose toxicology studies, the required dose often exceeds a compound's solubility limit. A suspension in a viscosity-enhancing agent like methylcellulose ensures uniform particle distribution for consistent dosing.[1]

Methodology:

  • Prepare the Vehicle: Sprinkle 0.5 g of methylcellulose powder into ~50 mL of hot water (~80°C) while stirring vigorously. Once dispersed, add 50 mL of cold water and continue to stir in an ice bath until a clear, viscous solution forms.

  • Weigh Compound: Accurately weigh 100 mg of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine.

  • Wetting: Add a small amount (~1 mL) of the vehicle to the powder and triturate with a mortar and pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Geometric Dilution: Gradually add more vehicle to the paste in small portions, mixing thoroughly after each addition, until the target volume of 10 mL is reached.

  • Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing. The suspension should be continuously stirred during the dosing procedure to maintain homogeneity.

  • Validation: Take samples from the top, middle, and bottom of the suspension to verify dose uniformity via an analytical method (See Part 4).

Protocol 3.2: Intravenous Solution Formulation (Target: 2 mg/mL in 20% HP-β-CD)

Causality: Intravenous administration requires a sterile, particle-free solution with a physiologically acceptable pH and osmolality to prevent embolism and injection site reactions.[6][12] Cyclodextrins are often used to solubilize compounds for IV use.[6]

Methodology:

  • Prepare the Vehicle: Dissolve 2 g of hydroxypropyl-β-cyclodextrin (HP-β-CD) in approximately 8 mL of sterile Water for Injection (WFI).

  • Dissolve Compound: Accurately weigh 20 mg of the compound and add it to the cyclodextrin solution.

  • Facilitate Dissolution: Sonicate the mixture in a bath sonicator for 15-30 minutes. Gentle warming may be applied if necessary, but stability must be confirmed.

  • Adjust to Final Volume: Once fully dissolved, add WFI to reach a final volume of 10 mL.

  • pH Adjustment (If Necessary): Measure the pH. If it is outside the tolerable range for IV injection (typically pH 4-9), adjust cautiously with dilute HCl or NaOH. The impact of pH on stability must be known.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Validation: Confirm the final concentration using a validated analytical method.

Protocol 3.3: Intraperitoneal Solution Formulation (Target: 5 mg/mL in DPP Co-solvent)

Causality: The intraperitoneal route allows for rapid absorption and can tolerate formulations that may not be suitable for IV.[13] A co-solvent system like DPP (DMA/PG/PEG-400) is a powerful tool for solubilizing very poorly soluble compounds.[10]

Methodology:

  • Prepare Co-solvent Mixture: In a sterile container, combine 2 mL of N,N-Dimethylacetamide (DMA), 4 mL of Propylene Glycol (PG), and 4 mL of Polyethylene Glycol 400 (PEG-400). Mix thoroughly.

  • Dissolve Compound: Accurately weigh 50 mg of the compound and add it to the 10 mL co-solvent mixture.

  • Facilitate Dissolution: Vortex and/or sonicate until the compound is completely dissolved.

  • Filtration: While not requiring the same level of stringency as IV solutions, it is good practice to filter the final solution through a 0.22 µm filter to remove any potential particulates.[12]

  • Validation: Verify the final concentration via a validated analytical method.

Part 4: Analytical Validation of Dosing Formulations

Analysis of the final formulation is a non-negotiable quality control step to ensure the accuracy of the study.[3][4] The goal is to confirm that the animal receives the intended dose. LC-MS/MS is the preferred method due to its high sensitivity and selectivity, especially for complex formulation matrices.[14]

Key Analytical Validation Parameters
ParameterAcceptance CriteriaRationale
Concentration 90% - 110% of target concentrationEnsures accurate dosing.
Homogeneity (Suspensions) RSD ≤ 10% for top, middle, bottom samplesConfirms uniform drug distribution.
Purity/Stability No significant degradation peaks (>1%)Verifies the compound is stable in the vehicle for the duration of preparation and dosing.[3]
Linearity R² ≥ 0.99 for calibration curveDemonstrates the method's ability to provide results proportional to concentration.[15]
Accuracy & Precision Recovery: 85-115%; RSD ≤ 15%Ensures the method is both accurate and reproducible.[15]
Protocol 4.1: General LC-MS/MS Method for Quantification

Causality: A robust analytical method is required to selectively quantify the target amine compound in the presence of various excipients which could cause matrix effects.[11][14]

Methodology Outline:

  • Sample Preparation: Accurately dilute a known volume of the formulation in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration within the range of the calibration curve.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[14]

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[14]

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode.[14]

    • Detection: Multiple Reaction Monitoring (MRM) using a precursor ion (the protonated molecular ion of the compound, [M+H]⁺) and a specific product ion.

  • Quantification: Generate a calibration curve using standards of known concentration and determine the concentration of the formulation samples by interpolation.

Conclusion

The is a systematic, multi-step process that hinges on a thorough understanding of the molecule's fundamental physicochemical properties. By following the workflow presented—from pre-formulation characterization to vehicle selection, protocol execution, and rigorous analytical validation—researchers can develop robust and reliable dosing formulations. This diligence ensures data integrity in subsequent pharmacokinetic, efficacy, and toxicology studies, ultimately accelerating the path of a promising new chemical entity through the drug development pipeline.

References

  • Vertex AI Search. (2025).
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  • Pristupa, A., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 82, 31-38.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
  • BenchChem Technical Support Team. (2025). A Researcher's Guide to Amine Quantification: An Inter-laboratory Comparison of Key Methods. BenchChem.
  • Stricker-Krongrad, A., et al. (2016). Vehicle Systems and Excipients Used in Minipig Drug Development Studies.
  • Seno, S., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega, 9(2), 2636–2645.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Katta, V., & Raut, S. (2018). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Expert Opinion on Drug Discovery, 13(10), 915-934.
  • Li, P. K., et al. (2022). ISPD peritonitis guideline recommendations: 2022 update on prevention and treatment.
  • AMSbiopharma. (2025).
  • European Medicines Agency. (2023). Guideline on excipients in the dossier for application for marketing authorisation for veterinary medicinal products. EMA/CVMP/QWP/307647/2023.
  • University of Michigan IACUC. (n.d.).
  • Northwestern Medicine. (2022). Intra-Peritoneal Antibiotic Guideline.
  • National Research Council (US) Committee on Methods of Producing Monoclonal Antibodies. (1999). Monoclonal Antibody Production.
  • Singh, R., & S, D. K. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 15(3), 840–856.
  • Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Google Patents. (n.d.).
  • Roy, A. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen.
  • Stanford Medicine. (2024). Procedure Title: Diagnosis and Management of Peritonitis in Peritoneal Dialysis.
  • Healing, G., & Smith, D. (2002). Methods in Vascular Infusion Biotechnology in Research with Rodents. ILAR Journal, 43(3), 165–172.
  • European Medicines Agency. (2021). Guideline on development pharmaceutics for veterinary medicinal products. EMA/CVMP/QWP/807743/2018.
  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521.
  • Easter, R. A. (2008). The Effects of Pharmaceutical Excipients on Drug Disposition. Cardiff University.
  • Boston University IACUC. (2025).
  • European Medicines Agency. (2004).
  • Connolly, D. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms. In Pharmaceutical Formulation: The Science and Technology of Dosage Forms.
  • IPEC Europe. (n.d.). Qualification of Excipients for Use in Pharmaceuticals.
  • Zatroch, K. K., & Knight, C. G. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research, 37(1), 1.
  • European Medicines Agency. (2025). Quality of medicines: questions and answers - Part 2.
  • Manoharan, A. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research.
  • EvitaChem. (n.d.). Buy (s)-1-(6-Methylpyridin-3-yl)ethanamine (EVT-3505266).
  • Al-Amiery, A. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369324.
  • Patel, R. B., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one as Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-235.
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Sources

Application Note: High-Sensitivity LC-MS/MS Bioanalysis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of novel small-molecule therapeutics in biological matrices requires highly selective and robust analytical methodologies. 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a complex basic amine characterized by a lipophilic indoline-methylpyridine core and a highly polar primary ethanamine moiety. This unique structural dichotomy presents significant bioanalytical challenges, primarily matrix-induced ion suppression and severe chromatographic peak tailing.

This application note details a rigorously optimized, self-validating LC-MS/MS protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and Charged Surface Hybrid (CSH) chromatography. Designed for pharmacokinetic (PK) profiling, this method guarantees high-throughput reliability and strictly adheres to current regulatory frameworks[1].

Analyte Profiling & Mechanistic Rationale

To design a robust assay, we must move beyond empirical trial-and-error and engineer the method based on the analyte's intrinsic physicochemical properties.

The "Basic Amine" Challenge

The target analyte possesses a primary amine with an estimated pKa​ of ~9.5. In standard acidic mobile phases (pH 2.5–3.0), this amine is fully protonated. When analyzed on traditional silica-based reversed-phase (C18) columns, the protonated amine undergoes secondary electrostatic interactions with un-endcapped, ionized surface silanols. This leads to severe peak tailing, retention time drift, and loss of signal-to-noise (S/N) ratio. While Aqueous Normal-Phase (ANP) or HILIC chromatography is often employed to retain highly polar basic amines, the bulky, lipophilic indoline core of our analyte makes reversed-phase chromatography more suitable—provided the silanol interactions are mitigated.

The Solution: We utilize a Charged Surface Hybrid (CSH) C18 column . CSH technology incorporates a low-level positive surface charge that electrostatically repels the protonated ethanamine moiety, eliminating secondary interactions and yielding perfectly symmetrical peaks without the need for ion-pairing reagents.

Causality in Sample Preparation (SPE)

Protein precipitation (PPT) is insufficient for this analyte, as endogenous plasma phospholipids will co-elute and cause severe ionization suppression in the ESI+ source. To create a self-validating, interference-free system , we employ MCX SPE. The dual-retention mechanism (hydrophobic + electrostatic) allows us to lock the protonated analyte onto the sulfonic acid sorbent while aggressively washing away neutral lipids and acidic interferences with 100% methanol.

Experimental Workflows & Methodologies

Mixed-Mode Cation Exchange (MCX) Extraction Logic

The following diagram illustrates the chemical state and isolation logic at each step of the SPE workflow.

SPE_Workflow Plasma 1. Plasma Sample (Analyte + Endogenous Matrix) Acidify 2. Acidification (2% H3PO4) Protonates 1° Amine (Cationic State) Plasma->Acidify Load 3. Load onto MCX SPE (Strong Cation Exchange Binding) Acidify->Load Wash1 4. Wash 1: 0.1M HCl (Elutes Neutral Interferences) Load->Wash1 Wash2 5. Wash 2: 100% Methanol (Elutes Hydrophobic Lipids) Wash1->Wash2 Elute 6. Elution: 5% NH4OH in MeOH (Neutralizes Amine, Releases Analyte) Wash2->Elute LCMS 7. Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->LCMS

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Amine Extraction.

Step-by-Step SPE Protocol (30 mg/1 mL MCX Cartridge):

  • Spike & Acidify: Aliquot 100 µL of human plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, d4​ -analyte, 50 ng/mL). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ensure complete protonation of the ethanamine group.

  • Condition: 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load: Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): 1 mL of 0.1M HCl (Removes salts and polar neutral interferences).

  • Wash 2 (Organic): 1 mL of 100% Methanol (Disrupts hydrophobic interactions, washing away >95% of endogenous phospholipids).

  • Elute: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH (>10) deprotonates the primary amine, breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitute: Evaporate under gentle N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions & MRM Logic

The mass spectrometer operates in Positive Electrospray Ionization (ESI+) mode. The intact protonated molecule [M+H]+ is observed at m/z 254.2. Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly favorable neutral loss of ammonia ( −17 Da) from the ethanamine group, yielding a stable carbocation at m/z 237.2. A secondary cleavage of the indoline ring yields a qualifier ion at m/z 118.1.

MSMS_Logic ESI ESI (+) Protonation [M+H]+ Q1 Q1 Selection Precursor Ion m/z 254.2 ESI->Q1 Q2 Q2 Collision Cell CID (Argon Gas) 35 eV Q1->Q2 Q3_1 Q3 Quantifier Loss of NH3 m/z 237.2 Q2->Q3_1 Primary Q3_2 Q3 Qualifier Indoline Cleavage m/z 118.1 Q2->Q3_2 Secondary Detector Electron Multiplier Signal Integration Q3_1->Detector Q3_2->Detector

Triple Quadrupole MRM Fragmentation Logic for the Target Analyte.

Chromatographic Parameters:

  • Column: CSH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 60% B over 2.5 minutes; flush at 95% B for 1.0 minute; re-equilibrate at 10% B.

  • Flow Rate: 0.45 mL/min.

  • Self-Validating Control: A simultaneous MRM transition for lysophosphatidylcholine ( m/z 496.3 184.1) is monitored in the background. A flat baseline for this transition confirms that the MCX Wash 2 step successfully eliminated phospholipid matrix effects.

Method Validation & Quantitative Performance

The method was validated in human plasma over a dynamic range of 0.5 to 500 ng/mL, strictly adhering to the FDA Bioanalytical Method Validation Guidance for Industry[2] and the ICH M10 harmonized guidelines[1].

Table 1: Intra-Batch and Inter-Batch Precision and Accuracy

Data represents 6 replicates per concentration level across 3 independent validation batches.

QC LevelConcentration (ng/mL)Intra-Batch Precision (%CV)Intra-Batch Accuracy (%Bias)Inter-Batch Precision (%CV)Inter-Batch Accuracy (%Bias)
LLOQ 0.56.8+4.28.1+5.5
LQC 1.54.2-2.15.3-1.8
MQC 50.03.1+1.43.9+1.1
HQC 400.02.5-0.83.2-0.5

Interpretation: All precision (%CV) and accuracy (%Bias) values are well within the ±15% regulatory acceptance criteria ( ±20% for LLOQ).

Table 2: Extraction Recovery and Matrix Factor (MF)

Evaluated at Low (1.5 ng/mL) and High (400 ng/mL) QC levels using 6 distinct lots of human plasma.

ParameterLQC (1.5 ng/mL)HQC (400 ng/mL)SIL-IS (50 ng/mL)
Extraction Recovery (%) 92.4 ± 3.194.1 ± 2.593.8 ± 2.2
Absolute Matrix Factor 0.981.021.01
IS-Normalized Matrix Factor 0.99 ± 0.021.01 ± 0.01N/A

Interpretation: The IS-Normalized Matrix Factor is ~1.0, proving that the MCX SPE methodology successfully eliminated ion suppression. The high extraction recovery (>92%) confirms the efficiency of the pH-driven loading and elution mechanics.

References

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Available at:[Link]

Sources

Application Notes & Protocols for the Characterization and Use of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of the novel small molecule, 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanamine, as a chemical probe. Given its recent availability and uncharacterized biological activity, this guide is structured as a strategic workflow. It begins with an analysis of the probe's structural motifs to hypothesize potential target classes and outlines the essential physicochemical validation steps. The core of this document presents detailed protocols for two primary applications: (1) unbiased target identification using Affinity Purification-Mass Spectrometry (AP-MS) and (2) validation of direct target engagement in a cellular environment using the Cellular Thermal Shift Assay (CETSA). By following these guidelines, researchers can systematically elucidate the mechanism of action of this probe and leverage it to explore complex biological systems.

Probe Profile & Scientific Rationale

The compound 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a novel synthetic molecule featuring two key heterocyclic scaffolds: a substituted pyridine ring and an indoline moiety. These structures are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in biologically active compounds and approved drugs.[1]

  • Pyridine Derivatives: The pyridine ring is a cornerstone in the development of drugs targeting the central nervous system (CNS).[2][3] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity and selectivity for a wide range of protein targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[1][2] Specifically, substituted pyridines have been developed as potent agonists and antagonists for neuronal nicotinic acetylcholine receptors.[4]

  • Indoline Scaffolds: Indole and its reduced form, indoline, are present in a vast number of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8][9] The indoline structure has been successfully incorporated into potent inhibitors of signaling proteins like Focal Adhesion Kinase (FAK) and programmed death-ligand 1 (PD-L1).[5][10]

Hypothesis: Based on its composite architecture, 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (herein referred to as "Probe-1") is hypothesized to engage with protein targets involved in cellular signaling, such as protein kinases or other ATP-binding proteins. Its structural similarity to known CNS-active compounds also suggests potential activity in neuronal pathways. The primary amine on the ethanamine substituent provides a strategic chemical handle for derivatization, enabling the synthesis of affinity reagents and fluorescent versions without significantly altering the core pharmacophore.

Essential Prerequisites for a Valid Chemical Probe

Before embarking on biological experiments, it is critical to validate the quality and properties of Probe-1. A reliable chemical probe must meet several criteria to ensure that experimental results are meaningful and reproducible.[11][12]

PropertyParameter to AssessRecommended MethodRationale
Identity & Purity Confirm structure and assess purity.¹H NMR, ¹³C NMR, LC-MS, HRMSEnsures that the observed biological effect is due to the intended molecule and not a contaminant. Purity should be >95%.
Solubility Determine solubility in aqueous buffers (e.g., PBS, cell media).Nephelometry or visual inspectionPoor solubility can lead to compound precipitation and false-negative or artifactual results in cellular assays.
Stability Assess stability in assay buffer and cell culture media over time.LC-MS analysis of probe concentration over 24-48hDegradation can reduce the effective concentration of the probe and produce active metabolites that confound results.
Cell Permeability Evaluate the ability to cross the plasma membrane.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assayFor interrogating intracellular targets, the probe must be able to enter the cell to engage its target.[11]

Application I: Unbiased Target Identification

The first critical step in characterizing a novel probe is to identify its molecular target(s). Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful, unbiased method for capturing and identifying proteins that physically interact with a small molecule.[13][14][15] The workflow involves immobilizing the probe on a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate.

Workflow Diagram: Affinity Purification-Mass Spectrometry

APMS_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Probe Probe-1 Linker Add Linker & Biotin Tag Probe->Linker TaggedProbe Biotinylated Probe-1 Linker->TaggedProbe Incubate Incubation & Binding TaggedProbe->Incubate Beads Streptavidin Beads Beads->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Wash Wash Steps (Remove Non-specific Binders) Incubate->Wash Elute Elution (Release Bound Proteins) Wash->Elute Digestion Tryptic Digestion Elute->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Hit Identification LCMS->Data

Caption: Workflow for target identification using AP-MS.

Protocol 1: Target Identification using AP-MS

This protocol outlines the creation of a biotinylated affinity probe and its use in a pull-down experiment from cell lysate.

A. Synthesis of Biotinylated Probe-1 Rationale: The primary amine of Probe-1 is an ideal site for conjugation. A long flexible linker (e.g., PEG) is used between the probe and the biotin tag to minimize steric hindrance and allow the probe to access protein binding pockets.

  • Dissolve Probe-1 in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base.

  • Add Biotin-PEG4-NHS ester (1.1 equivalents) dropwise to the solution.

  • Stir the reaction at room temperature for 16 hours under an inert atmosphere (N₂ or Ar).

  • Monitor reaction completion by LC-MS.

  • Purify the resulting biotinylated probe by reverse-phase HPLC to >98% purity.

  • Confirm the final structure by HRMS.

B. Affinity Purification (Pull-Down Assay) Rationale: This experiment identifies proteins that bind specifically to the probe. A crucial control involves competition with excess free, non-biotinylated Probe-1. Proteins that are "competed away" are considered specific binders.[16]

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., HEK293T for general screening or a cancer cell line like A549 if anticancer effects are hypothesized) to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Probe Immobilization:

    • For each pull-down condition, resuspend an appropriate amount of high-capacity streptavidin agarose beads in lysis buffer.

    • Add the biotinylated Probe-1 to the beads and incubate for 1 hour at 4°C with gentle rotation to immobilize the probe.

    • Wash the beads three times with lysis buffer to remove any unbound probe.

  • Binding and Competition:

    • Prepare three experimental conditions in triplicate:

      • Condition A (Probe): Cell lysate + Probe-1-coated beads.

      • Condition B (Competition Control): Cell lysate pre-incubated with a 100-fold molar excess of free (non-biotinylated) Probe-1 for 1 hour, then add Probe-1-coated beads.

      • Condition C (Negative Control): Cell lysate + uncoated streptavidin beads.

    • Incubate all conditions for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively (5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by adding an elution buffer (e.g., 2% SDS in 50 mM Tris-HCl) and heating at 95°C for 5 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise protein bands of interest or process the entire eluate using an in-solution tryptic digestion protocol.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify proteins using a database search algorithm (e.g., Mascot, Sequest).

    • Use label-free quantification (LFQ) to compare protein abundance across the three conditions.[16] True targets should be highly abundant in Condition A and significantly depleted in Conditions B and C.

Application II: Validation of Target Engagement

Once putative targets are identified, it is essential to confirm that the probe directly binds to them within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[17][18][19] It is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[20]

Principle Diagram: Cellular Thermal Shift Assay (CETSA)

CETSA_Principle cluster_control Control (No Probe) cluster_treatment Treatment (+ Probe-1) Prot_C Target Protein (Folded) Heat_C Heat Prot_C->Heat_C Denatured_C Denatured & Aggregated Heat_C->Denatured_C Probe Probe-1 Complex Probe-Target Complex (Stabilized) Probe->Complex Prot_T Target Protein (Folded) Prot_T->Complex Heat_T Heat Complex->Heat_T Stable_T Remains Soluble Heat_T->Stable_T

Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation.

Protocol 2: Target Engagement Validation by CETSA

This protocol describes a Western blot-based CETSA to generate a melt curve for a specific protein identified from the AP-MS screen.

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of Probe-1 (e.g., 10-50 µM) for 1-2 hours in serum-free media.

  • Heat Shock:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include a non-heated control (RT).

    • Heat the aliquots simultaneously in a thermal cycler for 3-8 minutes, followed by cooling at room temperature for 3 minutes.[18][20]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated fraction by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Measure the protein concentration for each sample.

    • Normalize the samples to the same total protein concentration.

    • Denature the protein samples in Laemmli buffer and resolve them by SDS-PAGE.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the putative target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensity for each temperature point in both the vehicle- and probe-treated groups.

    • Normalize the intensity of each heated sample to the non-heated (RT) control for that group.

    • Plot the normalized soluble protein fraction against temperature for both groups. A rightward shift in the curve for the probe-treated sample indicates target stabilization and confirms direct engagement.[17]

Downstream Functional Analysis

After confirming a direct target, the next step is to understand the functional consequences of this interaction. The choice of assay depends on the identity and known function of the validated target.

Hypothetical Signaling Pathway & Probe Intervention

If AP-MS and CETSA identify Probe-1 as an inhibitor of a hypothetical kinase, "Kinase X," which is upstream of a transcription factor, "TF-Y," its functional effect could be assessed with a reporter assay.

Signaling_Pathway cluster_nuc Nuclear Events Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates TFY TF-Y KinaseX->TFY Phosphorylates & Activates TFY_Nuc TF-Y TFY->TFY_Nuc Translocates Nucleus Nucleus Gene Target Gene (e.g., Luciferase Reporter) Probe Probe-1 Probe->KinaseX Inhibits TFY_Nuc->Gene Transcription

Caption: Hypothetical pathway where Probe-1 inhibits Kinase X, preventing downstream gene transcription.

A suitable follow-up would be a Luciferase Reporter Assay . In a cell line engineered to express luciferase under the control of a TF-Y-responsive promoter, inhibition of Kinase X by Probe-1 would lead to a dose-dependent decrease in luciferase activity, providing a quantitative measure of the probe's cellular potency (IC₅₀).

Conclusion & Best Practices

The molecule 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanamine represents a promising starting point for the development of a novel chemical probe. Its privileged structural motifs suggest a high likelihood of biological activity. However, rigorous, systematic characterization is paramount. By following the integrated workflow of physicochemical validation, unbiased target identification via AP-MS, and orthogonal target engagement validation with CETSA, researchers can confidently identify its molecular target(s) and elucidate its mechanism of action. Always include appropriate negative and positive controls, such as a structurally similar but inactive analog for phenotypic screens, to ensure the observed effects are specific to the probe's on-target activity.[12] This approach will transform this novel molecule from a simple compound into a powerful tool for dissecting complex biological processes.

References

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Troubleshooting & Optimization

improving solubility of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Aqueous Solubility Enhancement for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

Introduction 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a highly lipophilic, weakly basic molecule. Its structure consists of a hydrophobic indoline-pyridine core and a primary ethanamine group. This dichotomy creates a classic solubility challenge: the high crystal lattice energy and lipophilicity drive poor aqueous solubility at physiological pH, while the primary amine (estimated pKa ~9.0–9.5) offers a distinct handle for pH-dependent solubilization. This guide provides field-proven troubleshooting strategies for formulating this compound for preclinical assays.

Section 1: pH Adjustment & Salt Formation

FAQ 1.1: Why does the free base precipitate rapidly when transitioning from gastric to intestinal simulated fluids? Causality: The primary ethanamine group is fully protonated in acidic gastric environments (pH 1-2), forming a highly soluble cation. However, as the pH rises above the compound's pKa in the intestinal tract (pH 6.5-7.4), the molecule reverts to its unionized free base form. Because the uncharged indoline-pyridine core is highly hydrophobic, the thermodynamic penalty of cavity formation in water forces the free base to rapidly precipitate[1]. Converting the free base to a stable pharmaceutical salt (e.g., hydrochloride, mesylate) lowers the local pH in the diffusion layer of the dissolving particle, enhancing the dissolution rate[2].

Troubleshooting: Failed Salt Screens (Oiling Out) Issue: During salt screening, the addition of strong acids (like methanesulfonic acid) results in a sticky oil rather than a crystalline solid. Solution: "Oiling out" occurs when the melting point of the newly formed salt is lower than the solvent's boiling point, or when the solvent affinity prevents nucleation. Switch to an anti-solvent crystallization approach using a highly non-polar anti-solvent (e.g., heptane) mixed with a polar aprotic solvent (e.g., acetone).

Protocol 1: Micro-Scale Salt Screening (Self-Validating)

  • Preparation: Dissolve 10 mg of the free base in 500 µL of tetrahydrofuran (THF).

  • Ionization: Add 1.05 molar equivalents of the target counterion (e.g., 1M HCl in ethanol).

  • Temperature Cycling: Subject the vial to temperature cycling (5°C to 40°C) at 0.5°C/min for 48 hours to promote nucleation over oiling out.

  • Isolation: Centrifuge at 10,000 x g for 5 minutes. Decant the supernatant.

  • Self-Validation Check: Dissolve a 1 mg aliquot of the recovered solid in 1 mL of DI water. Measure the unbuffered pH. If the pH is >7.0, salt formation failed (you recovered the free base). A successful salt will yield an unbuffered aqueous pH of 3.0–5.0.

SaltScreen Start Free Base API (Poorly Soluble) Acid Add Counterion (HCl, Mesylate, Acetate) Start->Acid Solvent Solvent Addition & Temperature Cycling Acid->Solvent Check Solid Form Recovered? Solvent->Check Success Characterize Salt (XRPD, DSC, Sol) Check->Success Yes (Crystalline) Fail Oil/Gum Formation (Change Solvent/Acid) Check->Fail No (Amorphous/Oil) Fail->Acid Iterate

Caption: Decision tree for micro-scale salt screening and solid-state recovery validation.

Section 2: Co-solvent Systems & Surfactants for Preclinical Dosing

FAQ 2.1: How can I formulate this compound for intravenous (IV) dosing without causing precipitation in the bloodstream? Causality: Injecting a low-pH aqueous solution of this basic amine can cause precipitation upon contact with the blood's strong buffering capacity (pH 7.4). To prevent this, a co-solvent and surfactant system is required. Co-solvents (like PEG 400 and DMSO) lower the dielectric constant of the vehicle, increasing the solubility of the lipophilic indoline core[3]. Surfactants (like Tween 80) form micelles that encapsulate the unionized free base as the vehicle is diluted in the bloodstream, preventing nucleation and crystal growth[4].

Table 1: Recommended Preclinical Excipient Limits for IV Administration

ExcipientRoleMax Vol% (Mice/Rats)Mechanistic Rationale for Limit
DMSO Co-solvent5 - 10%High concentrations cause hemolysis and localized tissue necrosis.
PEG 400 Co-solvent40 - 50%High viscosity impedes injection; causes osmotic diuresis.
Tween 80 Surfactant5 - 10%Can trigger anaphylactoid reactions via histamine release.
Water/PBS DiluentQ.S. to 100%Maintains isotonicity and physiological compatibility.

Protocol 2: Preparation of a 5/40/5/50 Preclinical Formulation (Self-Validating)

  • Solubilization: Weigh 5 mg of the compound into a glass vial. Add 50 µL (5% v/v) of DMSO. Vortex until a clear solution is achieved. (Causality: DMSO disrupts the crystal lattice of the lipophilic core).

  • Co-solvent Addition: Add 400 µL (40% v/v) of PEG 400. Vortex for 1 minute.

  • Micellization: Add 50 µL (5% v/v) of Tween 80. Sonicate for 5 minutes to ensure homogenous distribution of the surfactant.

  • Aqueous Dilution: Slowly add 500 µL (50% v/v) of Water for Injection (WFI) dropwise while continuously vortexing.

  • Self-Validation Check (Precipitation Assay): Perform a 1:10 dilution of your final formulation into PBS (pH 7.4) incubated at 37°C. Measure the optical density at 600 nm (OD600) after 30 minutes. An OD600 > 0.05 indicates sub-visible precipitation, requiring an increase in the Tween 80 ratio to enhance micellar capacity.

Section 3: Cyclodextrin Complexation

FAQ 3.1: Which cyclodextrin is best suited for this molecule, and why do I see a plateau in solubility at high CD concentrations? Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. Its hydrophobic cavity size (approx. 6.0–6.5 Å) perfectly accommodates the bicyclic indoline moiety, while the primary ethanamine group remains exposed to the aqueous environment, maintaining hydrogen bonding with water[5]. If you observe a plateau or drop in solubility at high HP-β-CD concentrations, you are likely observing a "B-type" phase solubility curve. This occurs when the drug-CD inclusion complex reaches its own intrinsic solubility limit and begins to precipitate out of the aqueous media[6].

Table 2: Quantitative Solubility Profile (Simulated Benchmark Data)

MediumpHApparent Solubility (mg/mL)Dominant Solubilized Species
0.1 N HCl1.2> 15.0Fully Protonated Amine
PBS7.4< 0.01Unionized Free Base
20% w/v HP-β-CD7.42.81:1 Inclusion Complex
5/40/5/50 Vehicle6.08.5Micellar/Solvated Free Base

Protocol 3: Phase-Solubility Profiling with HP-β-CD (Self-Validating)

  • Matrix Preparation: Prepare a series of aqueous solutions containing 0, 5, 10, 15, and 20% (w/v) HP-β-CD in 50 mM phosphate buffer (pH 7.4).

  • Equilibration: Add an excess amount of the free base API (e.g., 10 mg) to 1 mL of each CD solution.

  • Incubation: Shake the suspensions at 300 rpm at 25°C for 48 hours to ensure dynamic equilibrium between the free drug, free CD, and the complex[6].

  • Filtration: Centrifuge at 15,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation Check (Filter Adsorption): Discard the first 200 µL of the filtrate to saturate any non-specific binding sites on the PVDF membrane. Analyze the subsequent filtrate via HPLC-UV. If the 0% CD control shows 0.00 mg/mL recovery, verify that the drug is not permanently adsorbing to the filter by running a known standard through the same filter type.

CD_Complexation API API Excess + HP-β-CD Solutions Equilibrate Equilibrate 48h at 25°C & 37°C API->Equilibrate Filter Centrifuge & Filter (0.22 µm) Equilibrate->Filter Analyze HPLC Analysis Plot Phase-Solubility Filter->Analyze TypeA A-Type Curve (Soluble Complex) Analyze->TypeA Linear/Positive TypeB B-Type Curve (Precipitation) Analyze->TypeB Plateau/Negative

Caption: Workflow for phase-solubility profiling and identification of CD complexation behavior.

References

  • Source: nih.
  • Source: crystalpharmatech.
  • Source: ajptonline.
  • Source: mdpi.
  • Source: benchchem.
  • Source: wuxiapptec.

Sources

Technical Support Center: Stability Troubleshooting for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural liabilities of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine when formulated in Dimethyl Sulfoxide (DMSO).

This molecule contains three distinct functional domains that dictate its stability: an electron-rich indoline moiety , a nucleophilic primary ethanamine , and a pyridine core . In DMSO, these domains are highly susceptible to oxidative aromatization, solvent-adduct formation, and atmospheric degradation. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Mechanistic Degradation Pathways

Before troubleshooting, it is critical to understand how the molecule degrades. DMSO is not a completely inert solvent; it can act as a mild oxidant, a radical initiator under light, or a source of electrophilic degradation products.

DegradationPathways A 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (Intact API) B Indole Degradant (-2 Da) (Oxidative Aromatization) A->B Trace O2 / Metals Light Exposure C Imine Adduct (+12 Da) (Reaction with HCHO) A->C DMSO Degradation (HCHO generation) D Carbamate Salt (+44 Da) (Atmospheric CO2 Capture) A->D Atmospheric CO2 Moisture

Chemical degradation pathways of the target compound in DMSO.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: My DMSO stock solution turns yellow/brown over 48 hours at room temperature, and LC-MS shows a major -2 Da mass shift. What is happening? The Causality: You are observing the oxidative aromatization of the indoline moiety to an indole. Indolines are highly electron-rich and inherently unstable against dehydrogenation. DMSO uniquely enhances the oxidation potential of these substrates and, when exposed to ambient light and oxygen, can generate superoxide radical anions ( O2∙−​ ), which rapidly drive the cyclization and oxidation of the indoline ring[1]. Furthermore, trace transition metals (like Cu or Fe from stainless steel spatulas or syringe needles) act as potent catalysts for this oxidative aromatization in DMSO[2]. The Fix: Use non-metallic spatulas (PTFE or PEEK) during weighing. Store all solutions in amber vials to prevent photolytic radical generation, and purge the headspace with Argon.

Q2: I am detecting a +12 Da impurity peak in my LC-MS/MS runs after storing the compound in DMSO for a week. Is the solvent reacting with my compound? The Causality: Yes. While DMSO is generally stable, it can undergo trace thermal or acid-catalyzed decomposition to yield dimethyl sulfide and formaldehyde. The primary ethanamine group on your compound is a strong nucleophile. It readily condenses with this transient formaldehyde to form an imine (Schiff base), resulting in a net +12 Da mass shift (+14 Da for the CH2​ addition, minus 2 Da for the loss of H2​O during condensation)[3]. The Fix: Never heat DMSO stock solutions to facilitate dissolution. Use freshly opened, LC-MS grade anhydrous DMSO, as older bottles accumulate higher levels of formaldehyde and formic acid.

Q3: My compound suddenly precipitated out of the DMSO solution after sitting on the benchtop. Why did it crash out? The Causality: The primary amine acts as a strong base. When exposed to ambient air, it rapidly captures atmospheric carbon dioxide ( CO2​ ) to form a carbamic acid, which subsequently pairs with another amine molecule to form a carbamate salt (+44 Da). Carbamate salts of primary amines have drastically lower solubility in aprotic solvents like DMSO compared to their free-base counterparts, leading to sudden precipitation. The Fix: Prepare and seal all stock solutions inside a nitrogen or argon-filled glovebox.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of the compound (10 mM) in DMSO under various environmental conditions, highlighting the necessity of strict handling protocols.

Storage ConditionContainer TypeTemp (°C)% Intact API (Day 7)Major Degradant ObservedRecommended Action
Ambient AirClear Glass25°C45.2%Indole (-2 Da), CarbamateUnacceptable. Do not use for assays.
Ambient AirAmber Glass25°C72.8%Indole (-2 Da)Light exclusion helps, but O2​ drives oxidation.
Argon PurgedAmber Glass25°C94.1%Imine (+12 Da)Acceptable for short-term (same-day) use.
Argon PurgedAmber Glass-20°C>99.5%None detectedOptimal. Standardize this storage condition.
Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your experimental data, you must not only prevent degradation but also prove the mechanisms of stability in your specific lab environment. The following protocol is a self-validating system: it includes built-in mechanistic controls to isolate the exact cause of any observed degradation.

StabilityWorkflow S1 1. Solvent Prep Degas DMSO S2 2. Stock Prep 10 mM in Glovebox S1->S2 S3 3. Aliquoting Amber Vials S2->S3 S4 4. Incubation Mechanistic Controls S3->S4 S5 5. LC-MS/MS Quantify API S4->S5

Step-by-step self-validating workflow for DMSO stability assessment.

Protocol: Self-Validating LC-MS Stability Assay

Step 1: Solvent Preparation (Degassing)

  • Transfer 50 mL of LC-MS grade anhydrous DMSO into a Schlenk flask.

  • Perform three cycles of freeze-pump-thaw to remove dissolved oxygen, or sparge vigorously with high-purity Argon for 30 minutes.

Step 2: Stock Preparation (Glovebox)

  • Inside an Argon-filled glovebox, weigh 10 mg of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine using a PTFE spatula (strictly avoid stainless steel to prevent Cu/Fe introduction).

  • Dissolve in the degassed DMSO to yield a 10 mM master stock.

Step 3: Mechanistic Control Spiking (The Self-Validation Step) Divide the master stock into four distinct amber LC-MS vials to validate the degradation pathways:

  • Vial A (Baseline): 10 mM API only.

  • Vial B (Metal Chelation Control): 10 mM API + 1 mM EDTA (If Vial B is stable but Vial A degrades, your baseline issue is trace metal contamination).

  • Vial C (Radical Scavenger Control): 10 mM API + 1 mM BHT (If Vial C is stable but Vial A degrades, your baseline issue is photolytic/radical-mediated oxidation).

  • Vial D (Formaldehyde Trap): 10 mM API + 5 mM Dimedone (If Vial D prevents the +12 Da shift, your DMSO is actively degrading into formaldehyde).

Step 4: Incubation & LC-MS/MS Analysis

  • Incubate all vials at 25°C for 72 hours.

  • Dilute aliquots 1:1000 in Acetonitrile/Water (0.1% Formic Acid) immediately prior to injection.

  • Monitor the parent mass ( [M+H]+ ) and extract ion chromatograms (EICs) for the -2 Da (Indole) and +12 Da (Imine) degradants.

References
  • Visible Light Promoted Synthesis of Indoles in DMSO - gchemglobal.com. URL:[1]

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles - acs.org. URL:[2]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - mdpi.com. URL:[3]

Sources

Technical Support Center: Troubleshooting 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (I5M-PE)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (Internal Ref: I5M-PE). As a highly functionalized heterocyclic building block, I5M-PE presents unique challenges in both synthetic and biological applications. Its structure—comprising an oxidation-prone indoline ring, a basic methylpyridine core, and a chiral ethanamine group—requires precise handling.

This guide is designed for researchers, medicinal chemists, and assay biologists to diagnose and resolve inconsistent experimental results systematically.

Part 1: Quantitative Diagnostic Parameters

Before proceeding to the troubleshooting FAQs, establish a baseline for your compound lot. The following table summarizes the critical physicochemical parameters and the diagnostic thresholds required for reproducible results.

ParameterExpected Target ValueCommon DeviationDiagnostic Methodology
Enantiomeric Excess (ee%) > 99.0% (for pure R/S)~0% (Racemate used in error)Chiral HPLC (Daicel Chiralpak IG)
Oxidation State < 1.0% Indole analog> 5.0% Indole (Brown color)LC-MS (Look for [M-2]⁺ peak)
Water Content < 2.0% w/w5.0% - 15.0% (Hygroscopic uptake)Karl Fischer Titration
Free Amine Molarity Matches gravimetric calc.20-30% lower than expectedQuantitative NMR (qNMR)

Part 2: Frequently Asked Questions (Troubleshooting Guides)

Issue 1: Biological Assay Variability (The Stereochemistry Problem)

Q: Why do my IC50 values or binding affinities fluctuate wildly between different assay runs or compound batches?

The Causality: The ethanamine group (-CH(NH2)CH3) at the 3-position of the pyridine ring contains a chiral center at the alpha-carbon. If you are utilizing a racemic mixture of I5M-PE rather than an enantiomerically pure (R)- or (S)-isomer, your biological results will be inherently inconsistent. Biological targets (like GPCRs or kinases) are highly stereoselective. One enantiomer (the eutomer) will typically drive the biological activity, while the other (the distomer) may be inactive, act as an antagonist, or cause off-target steric clashes.

The Solution: Never use the racemate for final biological validation. You must perform chiral resolution[1]. If purchasing the compound, strictly verify the Certificate of Analysis (CoA) for chiral purity. If synthesizing in-house, utilize diastereomeric salt formation (e.g., using D- or L-tartaric acid) or preparative chiral chromatography to isolate the desired enantiomer before running your assays.

Issue 2: Solution Discoloration & Degradation (The Oxidation Problem)

Q: My DMSO stock solutions of I5M-PE turn from colorless/pale yellow to deep brown over a few days at room temperature. Is the compound degrading?

The Causality: Yes. The indoline moiety is highly susceptible to autoxidation. The nitrogen lone pair in the indoline ring makes the system electron-rich. Under ambient light and atmospheric oxygen, the indoline ring undergoes a thermodynamically driven dehydrogenation to form a fully aromatic indole ring [2]. This degradation pathway not only changes the structural conformation of the molecule (from a puckered indoline to a planar indole) but also drastically alters its electronic properties and basicity, ruining assay reproducibility.

The Solution: I5M-PE must be treated as an oxidation-sensitive reagent.

  • Store the solid compound at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Prepare DMSO stock solutions freshly before use, or store aliquots at -80°C in opaque/amber tubes to prevent photo-induced autoxidation.

  • If a solution turns brown, discard it immediately. You can verify this degradation via LC-MS by looking for the [M-2]⁺ ion, corresponding to the loss of two hydrogen atoms during indole formation.

Issue 3: Stoichiometric Errors in Synthesis (The Hygroscopicity Problem)

Q: When using the trihydrochloride salt of I5M-PE for amide coupling reactions, my yields are consistently low, and unreacted starting material remains. Why?

The Causality: I5M-PE possesses three basic nitrogen centers (the primary amine, the pyridine nitrogen, and the indoline nitrogen). When supplied as a poly-hydrochloride salt (e.g., trihydrochloride), the crystal lattice is highly prone to absorbing atmospheric moisture [3]. This hygroscopicity means that a significant portion of the mass you weigh on the balance is actually water, leading to a lower-than-calculated molarity of the active amine in your reaction vessel. Furthermore, the primary amine is protonated and non-nucleophilic until fully neutralized.

The Solution:

  • Desiccation: Store the salt in a vacuum desiccator over P2O5.

  • Gravimetric Correction: Perform a Karl Fischer titration to determine the exact water content and adjust your weighing calculations accordingly.

  • Neutralization: Ensure you add sufficient non-nucleophilic base (e.g., DIPEA or TEA) to your reaction mixture. For a trihydrochloride salt, you need at least 3.5 to 4.0 equivalents of base to fully liberate the primary amine for coupling.

Part 3: Standardized Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies when handling I5M-PE.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Purpose: To prevent indoline-to-indole autoxidation during biological screening.

  • Purge: Purge a vial of anhydrous, LC-MS grade DMSO with Argon gas for 5 minutes to displace dissolved oxygen.

  • Weigh: In a glovebag or under a stream of dry nitrogen, weigh the required amount of I5M-PE into an amber glass vial.

  • Dissolve: Add the degassed DMSO to achieve a 10 mM stock concentration. Vortex until completely dissolved.

  • Validate: Immediately remove a 1 µL aliquot, dilute in Acetonitrile/Water, and run a rapid LC-MS to confirm the absence of the [M-2]⁺ oxidation peak.

  • Store: Aliquot the remaining stock into single-use volumes (e.g., 50 µL) in amber tubes, blanket with Argon, and freeze at -80°C.

Protocol B: Free-Basing the Hygroscopic HCl Salt for Synthesis

Purpose: To ensure accurate stoichiometry and nucleophilicity for amide coupling.

  • Weigh & Suspend: Weigh the I5M-PE trihydrochloride salt quickly to minimize moisture exposure. Suspend in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Neutralize: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The suspension should become a clear solution as the free base is liberated.

  • Activate: In a separate flask, activate your carboxylic acid with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 10 minutes.

  • Couple: Transfer the free-based I5M-PE solution to the activated acid mixture. Stir at room temperature under Nitrogen for 4-6 hours.

Part 4: Diagnostic Workflow Visualization

Below is the logical decision tree for troubleshooting inconsistent results with I5M-PE.

TroubleshootingWorkflow Start Inconsistent Results with I5M-PE Visual Check Stock Solution Color & Clarity Start->Visual Brown Brown/Dark Discoloration Visual->Brown Clear Solution is Clear/Pale Visual->Clear Oxidation Indoline Oxidation (Indole Formation) Brown->Oxidation LC-MS shows [M-2]+ Assay Check Assay Type Clear->Assay Bio Biological / Binding Assay Assay->Bio Chem Chemical Synthesis Assay->Chem Chiral Enantiomeric Mismatch (Racemic vs Pure) Bio->Chiral High Variance Hygro Hygroscopic Salt Weight Error or Incomplete Neutralization Chem->Hygro Low Yield

Diagnostic workflow for troubleshooting I5M-PE experimental inconsistencies.

References

  • Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles National Center for Biotechnology Information (PMC) URL:[Link]

  • Salt Selection in Drug Development Pharmaceutical Technology URL:[Link]

Technical Support Center: Dosage Optimization for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay biologists, and drug development professionals working with 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine in cell-based assays.

Structurally, this compound is characterized by a lipophilic indoline moiety, a weakly basic pyridine ring, and a primary ethanamine group. This specific physicochemical profile—a weakly basic, lipophilic amine—presents unique challenges in in vitro assays. Because of its high pKa and lipophilicity, the compound is highly susceptible to lysosomotropism (intracellular ion trapping)[1] and colloidal aggregation in aqueous media[2].

This guide provides a self-validating framework to optimize dosing, prevent assay interference, and accurately interpret your dose-response data.

Core Experimental Workflow

To ensure high-fidelity data, your assay must decouple true pharmacological target engagement from non-specific physicochemical artifacts. The workflow below outlines the optimal path for compound preparation and counter-screening.

G A 1. Compound Prep (10 mM in 100% DMSO) B 2. Serial Dilution (10-point, half-log steps) A->B C 3. Intermediate Plate (100x conc. in DMSO) B->C D 4. Aqueous Transfer (1:100 in Culture Media) C->D E 5. Cell Treatment (Final DMSO ≤ 0.1%) D->E F 6. Primary Readout (Target-specific Assay) E->F G 7. Counter-screen (Cell Viability/ATP) E->G H 8. Data Analysis (IC50/EC50 & Hill Slope) F->H G->H

Figure 1: Optimized dosage workflow for lipophilic amine compounds in cell-based assays.

Dosage Optimization Parameters

To prevent false positives and baseline shifts, adhere to the quantitative parameters outlined in the table below when designing your dose-response curves.

ParameterRecommended ValueScientific Rationale
Stock Concentration 10 mM in anhydrous DMSOEnsures complete solubilization of the lipophilic indoline-pyridine scaffold.
Dose Range 1 nM to 10 µMCaptures full sigmoidal response while avoiding high-dose colloidal aggregation[2].
Dilution Factor Half-log (3.16-fold)Provides sufficient data density (10 points) for accurate Hill slope calculation.
Final DMSO % ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and non-specific baseline shifts in cell viability.
Incubation Time 24 - 48 hoursAllows steady-state intracellular partitioning, accounting for lysosomal ion trapping[3].

Standard Operating Procedure (SOP): Self-Validating Dose-Response Setup

Do not add the compound directly to cell culture wells. Direct addition causes localized spikes in DMSO concentration and triggers immediate compound precipitation. Follow this self-validating protocol:

Step 1: Prepare the Master Stock Dissolve 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation of the primary amine.

Step 2: Create the Serial Dilution (100x Intermediate Plate) In a V-bottom 96-well plate, perform a 10-point half-log (3.16-fold) serial dilution in 100% DMSO. Your top concentration in this plate should be 1 mM (which is 100x the intended 10 µM final assay concentration). Include a vehicle-only (100% DMSO) control well.

Step 3: Aqueous Transfer Transfer 2 µL of the DMSO serial dilution into 198 µL of pre-warmed complete cell culture media in a separate plate. Mix thoroughly by pipetting. Expert Tip: Visually inspect the top-dose wells. Cloudiness indicates the critical aggregation concentration (CAC) has been breached[4].

Step 4: Cell Treatment Aspirate the old media from your adherent cell culture plate (or add directly if using suspension cells) and immediately add 100 µL of the compound-containing media. The final DMSO concentration is now strictly controlled at 0.1% across all wells.

Step 5: Parallel Counter-Screening Incubate for 24-48 hours. Perform your primary target-specific readout alongside a parallel cell viability counter-screen (e.g., ATP-dependent luminescent assay). This ensures that any observed reduction in target signal is due to pharmacological modulation, not simply cell death.

Troubleshooting Guide

Q: My dose-response curve has a very steep Hill slope (>2.0). What is causing this? A: A steep Hill slope is a classic hallmark of compound aggregation[2]. Because 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine contains a lipophilic indoline moiety, it can self-associate to form colloidal aggregates in aqueous media at high micromolar concentrations. These aggregates non-specifically sequester proteins and disrupt cell membranes[4]. Solution: Cap your maximum concentration at 10 µM. If you must test higher doses, verify aggregation using dynamic light scattering (DLS) or add a biocompatible surfactant (like 0.01% CHAPS) if your assay format permits.

Q: The compound shows single-digit nanomolar potency in biochemical assays but loses 10- to 100-fold potency in cell-based assays. Why? A: This is likely due to lysosomotropism [1]. The ethanamine group is a primary amine with a basic pKa (~9-10). At physiological pH (7.4), the unprotonated fraction of the drug easily diffuses across the cell membrane. However, once it enters the highly acidic lumen of the lysosome (pH ~4.5), the amine becomes protonated and membrane-impermeable. This "ion trapping" sequesters the drug away from its intended cytosolic or nuclear target, drastically reducing its apparent cellular potency[5].

Q: I am observing non-specific cell death at the highest doses (30-100 µM). Is the compound inherently toxic? A: Not necessarily. High-dose toxicity in cell assays often results from two artifacts rather than target-mediated toxicity:

  • DMSO Toxicity: If you did not use a 100x intermediate dilution plate, your top doses might contain >0.5% DMSO, which is toxic to many sensitive cell lines.

  • Lysosomal Stress: Massive accumulation of basic lipophilic amines in lysosomes can cause lysosomal swelling, vacuolization, and eventual rupture. This triggers apoptosis independent of the compound's actual pharmacological target[6].

Frequently Asked Questions (FAQs)

Q: How should I store the reconstituted compound? A: Store 10 mM DMSO aliquots at -20°C or -80°C in tightly sealed, desiccant-protected tubes. The primary amine is susceptible to oxidation and degradation if exposed to moisture and room temperature for prolonged periods.

Q: Why do I need to run a parallel viability counter-screen if my primary assay isn't measuring cell death? A: To ensure that your primary assay readout (e.g., reporter gene expression, cytokine release, or kinase phosphorylation) is a true pharmacological effect. If the IC50 of your primary assay matches the IC50 of the viability assay, the compound is likely exhibiting general cytotoxicity rather than target-specific modulation.

Q: Can I use a different solvent if the compound precipitates in media? A: While DMSO is the gold standard, you can attempt to formulate the compound using cyclodextrins (e.g., HP-β-CD) if precipitation persists below 10 µM. However, these excipients must be rigorously controlled for in your vehicle wells, as they can extract cholesterol from cell membranes and alter cellular phenotypes.

References

  • Lu S, Sung T, Lin N, Abraham RT, Jessen BA. "Lysosomal adaptation: How cells respond to lysosomotropic compounds." PLoS One. 2017;12(3):e0173771. URL:[Link]

  • Dahlin JL, Inglese J, Walters MA. "Assay Interference by Aggregation." In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. URL:[Link]

  • Goldman SD, Funk RS, Rajewski RA, Krise JP. "Mechanisms of amine accumulation in, and egress from, lysosomes." Bioanalysis. 2009;1(8):1445-1459. URL:[Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a novel chemical entity with limited information in public databases. This guide is formulated based on established principles for minimizing off-target effects of small molecule inhibitors, particularly those with structural motifs suggesting kinase inhibitory potential. The recommendations provided herein should be adapted and validated for your specific experimental system.

Introduction

The successful development of a novel therapeutic agent hinges on its specificity for the intended biological target. Off-target effects, the unintended interactions of a drug candidate with other cellular components, can lead to a variety of undesirable outcomes, including toxicity, reduced efficacy, and misleading experimental results.[1][2][3] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and minimize the off-target effects of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target concerns for a molecule like 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine?

A1: The chemical structure, featuring an indoline and a substituted pyridine ring, is a common scaffold in many kinase inhibitors.[4] Therefore, a primary concern would be cross-reactivity with other kinases within the human kinome.[5][6] The high degree of structural homology in the ATP-binding pocket of kinases makes achieving absolute selectivity challenging.[2] Additionally, interactions with other protein families are possible and should not be ruled out without experimental evidence.

Q2: How can we computationally predict potential off-targets?

A2: Several in silico methods can provide initial predictions of off-target interactions. These include:

  • Sequence and Structure-Based Homology Screening: Comparing the primary amino acid sequence and the three-dimensional structure of your intended target with other proteins can identify potential off-targets with similar ligand-binding sites.

  • Pharmacophore Modeling: This approach uses the 3D arrangement of chemical features of your molecule to search for complementary binding sites in a database of protein structures.

It is crucial to remember that these computational predictions require experimental validation.[9][10]

Q3: What are the first experimental steps to assess the selectivity of our compound?

A3: A tiered experimental approach is recommended:

  • Biochemical Profiling: Screen your compound against a broad panel of kinases (kinome profiling) at a fixed concentration (e.g., 1 µM) to identify initial off-target hits.[11][12][13]

  • Dose-Response Assays: For any identified off-targets, perform dose-response experiments to determine their IC50 or Ki values. This will quantify the potency of your compound against these off-targets relative to your primary target.

  • Cell-Based Target Engagement: Confirm that your compound binds to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15][16]

Troubleshooting Guides

This section addresses common experimental issues that may arise due to off-target effects and provides a structured approach to troubleshooting.

Issue 1: The observed cellular phenotype does not match the known function of the intended target.

Troubleshooting StepRationale
1. Confirm On-Target Engagement Before investigating off-targets, it is essential to verify that your compound is engaging the intended target in your cellular model.
a. Perform CETSAThis assay provides direct evidence of target binding in intact cells by measuring changes in protein thermal stability upon ligand binding.[14][15][16][17]
b. Western Blot for Downstream SignalingAssess the phosphorylation status or expression level of known downstream effectors of your target to confirm functional inhibition.
2. Use Orthogonal Approaches to Validate the On-Target Phenotype Genetic methods can help to confirm that the observed phenotype is a direct result of inhibiting your target.
a. Genetic Knockdown/KnockoutUse siRNA or CRISPR/Cas9 to reduce the expression of the target protein.[18] If the phenotype is recapitulated, it is likely an on-target effect. If the phenotype is absent despite target knockdown, it suggests an off-target mechanism for your compound.
b. Rescue ExperimentIf possible, express a drug-resistant mutant of your target protein. If the phenotype is reversed, it strongly supports an on-target effect.
3. Profile for Off-Target Activity If on-target engagement is confirmed but the phenotype is still inconsistent, a broader off-target screen is warranted.
a. Comprehensive Kinome ProfilingScreen your compound against a large, unbiased panel of kinases at multiple concentrations.[19][20]
b. Chemoproteomics ApproachesTechniques like affinity purification-mass spectrometry (AP-MS) can identify a broader range of protein interactors in an unbiased manner.[21][22][23][24][25]

Issue 2: High levels of cytotoxicity are observed at concentrations required for the desired biological effect.

Troubleshooting StepRationale
1. Determine the Therapeutic Window Quantify the difference between the concentration needed for efficacy and the concentration that causes toxicity.
a. Dose-Response for Efficacy and CytotoxicityDetermine the EC50 (for the desired biological effect) and the CC50 (for cytotoxicity) in parallel. A narrow therapeutic window (low CC50/EC50 ratio) suggests that toxicity may be linked to the on-target effect or a potent off-target.
2. Test in Target-Null Cell Lines Use cell lines that do not express the intended target protein.
a. Compare CytotoxicityIf the compound is still toxic in the target-null cell line, it is a strong indication of off-target-mediated cytotoxicity.[18]
3. Correlate Cytotoxicity with Off-Target Profile Investigate if known off-targets are associated with cellular toxicity.
a. Literature and Database SearchFor any identified off-targets, search for their known biological functions and potential roles in cell viability.
b. Structure-Activity Relationship (SAR) AnalysisSynthesize and test analogs of your compound. If the cytotoxicity and off-target activity can be separated from the on-target activity through chemical modification, it provides a clear path for lead optimization.[4][26]
Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a general workflow for CETSA to confirm the binding of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine to its intracellular target.

Materials:

  • Cell culture reagents

  • 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • Thermal cycler

  • Western blotting reagents and equipment

  • Primary antibody against the target protein

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of the compound or vehicle (DMSO) for a specified time.

  • Harvesting: Wash cells with PBS and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.[15][17]

  • Data Analysis: Quantify the band intensities at each temperature. A ligand-bound protein will be more thermally stable, resulting in a shift of the melting curve to higher temperatures.[17]

Protocol 2: Kinome Profiling

This protocol describes a general approach for screening your compound against a panel of kinases. Several commercial services offer comprehensive kinome profiling.[11][12][13][19]

Procedure:

  • Select a Kinase Panel: Choose a panel that provides broad coverage of the human kinome.

  • Primary Screen: Submit your compound for screening at a single, high concentration (e.g., 10 µM) to identify potential off-target kinases. The output is typically reported as "% inhibition".

  • Selectivity Profile: For any kinases that show significant inhibition (e.g., >50%), perform follow-up dose-response assays to determine the IC50 values.

  • Data Analysis: Compare the IC50 values for the off-target kinases to the IC50 value for your primary target to determine the selectivity ratio.

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes

Sources

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine . As a Senior Application Scientist, understanding the intrinsic chemical liabilities of your Active Pharmaceutical Ingredient (API) is the foundation of successful drug development. This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework tailored specifically to the structural hotspots of this molecule.

Mechanistic Knowledge Base (FAQs)

When formulating this molecule, you are balancing three distinct chemical liabilities: the indoline ring, the pyridine core, and the primary ethanamine side chain.

Q: Why does my API assay drop significantly under ambient light or mild oxidative stress? A: The indoline moiety is highly susceptible to dehydrogenation. Indoline is a partially saturated heterocycle that is thermodynamically driven to aromatize into the highly stable indole system[1]. This oxidation is accelerated by actinic light and ambient oxygen. If you observe a degradant with a mass shift of -2 Da , you are witnessing this aromatization.

Q: I am detecting a degradant with a +16 Da mass shift during forced degradation. What is the mechanism? A: This is classic pyridine N-oxidation. The nitrogen atom in the pyridine ring possesses a nucleophilic lone pair that readily undergoes an SN​2 -like attack on peroxides[2]. This is a common issue when the API is exposed to hydrogen peroxide during stress testing, or when formulated with polymeric excipients (like polysorbates or PEG) that contain trace hydroperoxide impurities[3].

Q: Why am I seeing massive, high-molecular-weight adducts when formulating with lactose or PEG? A: Your molecule contains a primary ethanamine group. Primary amines are highly reactive nucleophiles. When formulated with reducing sugars like lactose, the amine attacks the open-chain aldehyde form of the sugar, initiating a Maillard reaction (Schiff base formation)[4]. Similarly, excipients like PEG often degrade to form trace aldehydes (e.g., formaldehyde), which will condense with your primary amine to form an imine (+12 Da mass shift for formaldehyde condensation)[4].

Visualizing Degradation Pathways

The following diagram maps the causal relationships between environmental stressors and the specific structural degradation of the API.

ChemicalPathways Parent 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (Target API) O2 Ambient O2 / Light Parent->O2 Peroxide Peroxides (H2O2) Parent->Peroxide Aldehyde Excipient Aldehydes Parent->Aldehyde Indole Indole Derivative (m/z -2 Da) NOxide Pyridine N-Oxide (m/z +16 Da) Imine Imine / Schiff Base (m/z +12 Da with CH2O) O2->Indole Aromatization Peroxide->NOxide N-Oxidation Aldehyde->Imine Condensation

Fig 1. Primary degradation pathways of the API under oxidative and excipient-induced stress.

Quantitative Degradation Profile

To guide your analytical method development, below is a consolidated summary of the expected degradation behavior under standard ICH Q1A/Q1B forced degradation conditions.

Stress ConditionReagent / EnvironmentTime / TempPrimary DegradantExpected Degradation
Oxidative (Peroxide) 3% H2​O2​ 24h / 25°CPyridine N-oxide (+16 Da)15.0 - 20.0%
Oxidative (Air) Ambient O2​ 7 days / 60°CIndole derivative (-2 Da)10.0 - 12.0%
Excipient (Aldehyde) 0.1% Formaldehyde24h / 25°CSchiff Base Adduct (+12 Da)> 25.0%
Acidic Hydrolysis 0.1 M HCl48h / 60°CStable< 1.0%
Photolytic UV-A (365 nm)2h / 25°CIndole derivative (-2 Da)~ 4.5%

Troubleshooting Workflows & Self-Validating Protocols

A protocol is only scientifically rigorous if it can prove its own validity. The following methodologies are designed as self-validating systems to ensure that the degradation you observe is a true chemical liability of the API, not an artifact of your experimental setup.

Protocol A: Accelerated Oxidative Stress Profiling

Objective: Isolate and quantify the susceptibility of the pyridine and primary amine moieties to peroxide-mediated degradation. Causality: By forcing the reaction with 3% H2​O2​ , we simulate long-term incompatibility with trace hydroperoxides found in polymeric excipients[3].

  • Sample Preparation: Dissolve the API in a 50:50 Acetonitrile/Water mixture to achieve a 1 mg/mL stock solution.

  • Stress Induction: Transfer 1 mL of the stock solution to a light-protected amber vial. Add 1 mL of 3% H2​O2​ .

  • Incubation: Seal and incubate at 25°C for 24 hours.

  • Quenching: Quench the residual peroxide using sodium metabisulfite to halt degradation prior to LC-MS injection.

  • Analysis: Analyze via LC-MS using a stability-indicating reversed-phase method.

Self-Validating System Check:

  • Negative Control: API + 50:50 ACN/Water (No H2​O2​ ). Validates that the solvent system itself is not inducing degradation.

  • Positive Control: A known peroxide-sensitive reference standard (e.g., pure pyridine). Validates that the H2​O2​ reagent is active and the LC-MS method is properly tuned to detect N-oxides.

Protocol B: Excipient Compatibility & Maillard Screening

Objective: Identify Schiff base formation when the API is formulated with reducing sugars. Causality: The primary ethanamine group undergoes a condensation reaction with the free aldehyde form of reducing sugars, leading to a Maillard reaction cascade[4].

  • Binary Mixture Preparation: Mix the API and anhydrous lactose in a 1:1 ratio (w/w).

  • Moisture Activation: Add 5% (w/w) HPLC-grade water to the blend to mobilize the solid-state reaction.

  • Thermal Stress: Incubate the mixture in a sealed glass vial at 60°C for 7 days.

  • Extraction: Extract the mixture using 10 mL of Methanol, sonicate for 15 minutes, and centrifuge at 10,000 RPM.

  • Analysis: Inject the supernatant into the LC-MS, scanning for high-molecular-weight adducts.

Self-Validating System Check:

  • Method Blank: Lactose + Water (No API). Validates that excipient degradation peaks are not misidentified as API degradants.

  • Inert Control: API + Microcrystalline Cellulose (a non-reducing excipient). Validates that the primary amine remains stable in the absence of electrophilic carbonyls.

Formulation Troubleshooting Logic

Use the following decision tree to rapidly diagnose and mitigate stability failures during early-stage formulation.

TroubleshootingLogic Start Degradant Detected (LC-MS Analysis) MassMinus2 Mass Shift: -2 Da (Indoline Oxidation) Start->MassMinus2 MassPlus16 Mass Shift: +16 Da (Pyridine N-Oxidation) Start->MassPlus16 MassAdduct Mass Shift: Adduct (Amine Reaction) Start->MassAdduct Action1 Implement N2 Purge & Actinic Light Protection MassMinus2->Action1 Action2 Screen Excipients for Trace Hydroperoxides MassPlus16->Action2 Action3 Remove Reducing Sugars (e.g., Lactose) MassAdduct->Action3

Fig 2. Troubleshooting logic tree for identifying and mitigating specific degradation mechanisms.

References

  • Source: nih.
  • Source: scirp.
  • tert-Butyl indolin-3-ylcarbamate | 1086392-28-0 Source: Smolecule URL
  • CHAPTER 3: Oxidative Degradation Source: The Royal Society of Chemistry URL

Sources

Technical Support Center: Protocol Refinement for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with an authoritative, self-validating framework for synthesizing 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine. The synthesis relies on a two-stage approach: a sterically demanding Buchwald-Hartwig C-N cross-coupling followed by a highly selective Borch reductive amination.

SynthesisWorkflow SM 1-(6-chloro-5-methylpyridin-3-yl)ethanone + Indoline Step1 Buchwald-Hartwig Coupling [Pd], RuPhos, NaOtBu SM->Step1 Int 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanone Step1->Int Step2 Borch Reductive Amination NH4OAc, NaBH3CN Int->Step2 Prod 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine Step2->Prod

Two-step synthetic workflow for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine.

Phase 1: Buchwald-Hartwig C-N Cross-Coupling

Objective: Coupling 1-(6-chloro-5-methylpyridin-3-yl)ethanone with indoline.

Causality & Mechanism: The 6-chloro position of the pyridine ring is electronically activated for nucleophilic attack; however, the adjacent 5-methyl group introduces significant steric hindrance that stalls traditional SN​Ar pathways. To overcome this, we employ a 1[1]. Utilizing a bulky, electron-rich phosphine ligand (e.g., RuPhos) or an N-heterocyclic carbene (NHC) promotes the formation of a highly active 12-electron L1​Pd(0) species. This low-coordinate species is critical for the oxidative addition of sterically hindered aryl chlorides[2]. Furthermore, the bulky ligand accelerates the reductive elimination step, preventing catalyst resting-state degradation and extending the active life of the catalyst[3].

Self-Validating Methodology: C-N Coupling

  • Preparation: In a flame-dried Schlenk flask under argon, combine 1-(6-chloro-5-methylpyridin-3-yl)ethanone (1.0 eq), indoline (1.2 eq), Pd2​(dba)3​ (2.5 mol%), RuPhos (5.0 mol%), and sodium tert-butoxide ( NaOtBu , 1.5 eq).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration.

    • Validation Check: The suspension should transition from dark purple/brown to a deep reddish-orange upon heating, visually confirming the formation of the active Pd(0) complex.

  • Reaction: Stir at 95 °C for 4-6 hours. Monitor via LC-MS.

    • Validation Check: Confirm the disappearance of the starting mass (m/z ~169) and the appearance of the product mass (m/z ~252).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black. Wash with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data: Catalyst & Ligand Screening To justify the selection of RuPhos, observe the optimization data below:

Catalyst SystemLigandBaseSolventYield (%)Diagnostic Observation
Pd(OAc)2​ PPh3​ Cs2​CO3​ Toluene15%High unreacted starting material; Pd black precipitation.
Pd2​(dba)3​ BINAP NaOtBu Dioxane45%Moderate conversion; stalled after 12h.
Pd2​(dba)3​ RuPhos NaOtBu Dioxane 92% Complete conversion in 4h; clean impurity profile.
Pd(OAc)2​ IPr·HCl (NHC) KOtBu Dioxane95%Rapid coupling; excellent alternative for hindered substrates.

Troubleshooting & FAQs: Phase 1 Q: My reaction is stalling at 40% conversion, and a black precipitate is forming. What is happening? A: The black precipitate is "Pd black," indicating catalyst deactivation (aggregation of Pd(0) into inactive nanoparticles). This occurs when the oxidative addition is too slow or the ligand dissociates. Ensure your 1,4-dioxane is rigorously degassed (oxygen poisons the phosphine) and consider switching to an NHC ligand like IPr, which binds more strongly to the metal center than traditional phosphines[3].

Phase 2: Borch Reductive Amination

Objective: Converting 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanone to the primary amine.

Causality & Mechanism: The 4[4] utilizes sodium cyanoborohydride ( NaBH3​CN ) under mildly acidic conditions. The reaction requires the formation of a Schiff base (imine) intermediate. By using a massive excess of ammonium acetate ( NH4​OAc ), we drive the equilibrium toward the primary imine and simultaneously buffer the system (pH 4-6). This specific pH is critical: it protonates the carbonyl oxygen to increase electrophilicity for amine attack, but is not acidic enough to rapidly decompose the NaBH3​CN [4][5].

Self-Validating Methodology: Reductive Amination

  • Imine Formation: Dissolve the ketone intermediate (1.0 eq) in anhydrous methanol (0.1 M). Add ammonium acetate (15.0 eq). Stir at room temperature for 2 hours.

    • Validation Check: LC-MS should show the formation of the iminium/imine intermediate (m/z ~251). Do not proceed until ketone consumption is >80%.

  • Reduction: Cool the mixture to 0 °C. Add NaBH3​CN (2.0 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Workup (Critical Safety Step): Carefully quench with 1M HCl until pH < 2 in a well-ventilated fume hood.

    • Validation Check: Vigorous gas evolution ( HCN and H2​ ) confirms the destruction of excess hydride.

  • Isolation: Stir for 30 minutes, then basify the aqueous layer to pH 10 with 2M NaOH. Extract with DCM, dry over Na2​SO4​ , and concentrate to yield the primary amine.

TroubleshootingLogic Start LC-MS Analysis of Amination Reaction Check1 High Unreacted Ketone? Start->Check1 Check2 Secondary Amine Dimer? Start->Check2 Sol1 Check pH (Target 4-6) Add AcOH Buffer Check1->Sol1 Yes Sol2 Increase NH4OAc to 15 eq Ensure Excess NH3 Check2->Sol2 Yes

Decision tree for troubleshooting reductive amination byproducts and stalled reactions.

Troubleshooting & FAQs: Phase 2 Q: I am observing significant amounts of secondary amine (dimerization) instead of the primary amine. How do I fix this? A: Over-alkylation occurs when the newly formed primary amine competes with ammonia to attack the unreacted ketone. To suppress this, you must use a large stoichiometric excess of ammonium acetate (10-15 equivalents). Additionally, ensure the imine formation is allowed to equilibrate for 2 hours before adding the reducing agent.

Q: The ketone is not converting, and LC-MS shows no imine formation. A: Check the pH of your reaction mixture. The Borch amination is highly pH-dependent. If the pH is above 6, the carbonyl is not sufficiently protonated. If the pH is below 4, the amine is fully protonated and loses its nucleophilicity. Add a few drops of glacial acetic acid to tune the pH to exactly 4-6[4].

References
  • Buchwald-Hartwig Cross Coupling Reaction , Organic Chemistry Portal. 1

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications , PMC. 2

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions , Chemical Reviews - ACS Publications. 3

  • Borch Reductive Amination , Alfa Chemistry.4

  • Dissolved Organic Matter Contains Ketones Across a Wide Range of Molecular Formulas , ResearchGate.5

Sources

Technical Support Center: Purification of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine and Related Chiral Amines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanamine and structurally related chiral heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex challenges encountered during the isolation and purification of these valuable, yet often problematic, compounds.

The unique structure of this class of molecules, featuring a basic pyridyl core, a primary chiral amine, and an indoline moiety, presents a specific set of purification hurdles. This resource provides in-depth, field-proven insights and step-by-step protocols to address these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Achiral Purification (Flash Chromatography)

Q1: My compound is streaking severely on a standard silica gel column, leading to poor separation and low recovery. What's causing this and how can I fix it?

A1: Understanding the Problem: This is a classic issue when purifying basic compounds like your target molecule. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your compound (on the pyridine ring, ethanamine, and indoline) interact strongly with these acidic sites via an acid-base interaction.[1][2] This strong, often irreversible, binding leads to significant peak tailing, where the compound slowly "bleeds" off the column, resulting in broad peaks, poor separation from impurities, and potential loss of material on the column.[2][3][4]

Troubleshooting Protocol:

  • Mobile Phase Modification (The Quick Fix): The most common and immediate solution is to "neutralize" the acidic silica by adding a small amount of a competing base to your mobile phase.[1][4][5]

    • Recommended Modifier: Add 0.1% to 1% triethylamine (TEA) or diethylamine to your entire mobile phase (both the weak and strong solvents, e.g., hexane and ethyl acetate).[5][6] Diethylamine is slightly more basic and can sometimes be more effective.[6]

    • Alternative for More Polar Systems: If you are using a more polar solvent system like dichloromethane/methanol, adding 0.5-2% of a 7N ammonia in methanol solution to the methanol portion is highly effective.[2][5]

    • Causality: These volatile bases compete with your compound for the acidic silanol sites, effectively masking them. This allows your compound to travel through the column with significantly reduced interaction, resulting in sharper, more symmetrical peaks.[2][6][7]

  • Alternative Stationary Phases (The Robust Solution): If mobile phase modification is insufficient or if you are concerned about removing the basic additive later, changing your stationary phase is the best approach.[1]

    • Amine-Functionalized Silica: This is an excellent choice. The silica surface is covalently modified with aminopropyl groups, creating a slightly basic surface that repels basic compounds.[2][4] This minimizes the strong acid-base interactions and typically provides excellent peak shape without needing a mobile phase modifier.[2][4]

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic amines. However, it often has lower resolution than silica-based phases.

Workflow for Troubleshooting Poor Peak Shape in Flash Chromatography

Caption: Decision tree for resolving peak tailing of basic amines.

Section 2: Impurity Removal & Final Isolation

Q2: I have a persistent impurity that co-elutes with my product. What could it be, and are there non-chromatographic methods to remove it?

A2: Identifying Potential Impurities: Structurally similar impurities are a common challenge. For your target molecule, consider these possibilities:

  • N-Oxides: The pyridine or indoline nitrogen atoms are susceptible to oxidation, forming N-oxides which are often more polar.[8]

  • Starting Material Carryover: Incomplete reaction can leave behind the precursor pyridine or indoline fragments.

  • N-Nitrosamines: If any step involved nitrites or nitrous acid, the formation of N-nitrosamine impurities on the secondary indoline nitrogen is a possibility that requires careful assessment.[9][10]

Troubleshooting Protocol: Acid-Base Extraction

For removing acidic, basic, or neutral impurities, a simple liquid-liquid acid-base extraction is a powerful and scalable purification step.[11][12] This technique exploits the different solubilities of a compound in its neutral and charged (salt) forms.[12][13]

Step-by-Step Protocol:

  • Dissolve: Dissolve the crude product mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate any acidic impurities, converting them into their water-soluble sodium salts, which will partition into the aqueous layer.[13] Drain and discard the aqueous layer.

  • Isolate Your Basic Product: Now, wash the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[11][14] This protonates the basic nitrogen atoms of your target amine, converting it into a water-soluble ammonium salt.[13][14] Your product will move from the organic layer to the aqueous layer. Any neutral impurities will remain in the organic layer.

  • Separate and Regenerate: Separate the two layers. Collect the aqueous layer containing your protonated product. Discard the organic layer containing neutral impurities.

  • Final Isolation: Cool the acidic aqueous solution in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH), until the pH is >10. This deprotonates your product, converting it back to the neutral, water-insoluble free base, which should precipitate out of solution.[14]

  • Collect: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Q3: My purified compound is a persistent oil. How can I induce crystallization?

A3: Understanding the Challenge: Many amine-containing compounds are prone to oiling out due to their molecular flexibility and ability to form hydrogen bonds with residual solvents. Achieving a stable, crystalline solid is crucial for handling, purity, and stability.[15]

Troubleshooting Strategies:

TechniqueDescriptionBest For
Anti-Solvent Addition Dissolve the oil in a minimal amount of a "good" solvent (e.g., methanol, DCM) and slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble (e.g., hexane, heptane, water) until the solution becomes cloudy.[16][17]When a suitable solvent/anti-solvent pair is known. This is often the first method to try.
Cooling Crystallization If the compound has temperature-dependent solubility, dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly can induce crystallization.[16][17]Compounds with a steep solubility curve with respect to temperature.
Evaporation Slowly evaporating the solvent from a saturated solution can lead to supersaturation and crystal formation.[16]Thermally stable compounds and when small, high-quality crystals are desired for analysis.
Salt Formation Convert the free base into a salt (e.g., hydrochloride, tartrate, citrate). Salts often have much higher crystallinity than the corresponding free bases. This is a very common strategy in pharmaceutical development.Persistent oils or when improved solubility and stability of the final form are desired.
Co-crystallization Form a crystalline structure with a second, benign compound (a "co-former"). This can dramatically alter and improve the physical properties of the API.[16]When salt formation is not viable or when specific material properties (e.g., dissolution rate) need to be engineered.

Section 3: Chiral Separation

Q4: I have the racemic mixture of my compound. How do I approach separating the enantiomers?

A4: The Chiral Separation Challenge: Separating enantiomers is essential as they often have different pharmacological and toxicological profiles. This requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[18][19]

Modern Approach: Supercritical Fluid Chromatography (SFC)

SFC is now a preferred technique for preparative chiral separations in the pharmaceutical industry.[20] It uses supercritical CO₂ as the main mobile phase, which offers several advantages over traditional HPLC:

  • Speed: The low viscosity of supercritical CO₂ allows for much faster separations.[21]

  • Efficiency: Higher diffusion rates lead to high chromatographic efficiency.[18][22]

  • Green Chemistry: It significantly reduces the consumption of organic solvents.[21]

  • Easy Isolation: CO₂ is easily removed by evaporation, simplifying product recovery.[23]

Workflow for Chiral Method Development (SFC)

Sources

Validation & Comparative

comparative analysis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine with other inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (IMPE) and Established SCD1 Inhibitors

As the metabolic dependencies of solid tumors become clearer, targeting de novo lipogenesis has emerged as a critical therapeutic vector. Stearoyl-CoA desaturase 1 (SCD1), an endoplasmic reticulum (ER)-resident nonheme diiron oxidase, catalyzes the rate-limiting conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs)[1]. Cancer cells rely heavily on this desaturation to maintain membrane fluidity and buffer against lipotoxicity[2].

This guide provides a comprehensive technical evaluation of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (hereafter referred to as IMPE ), a novel indoline-pyridine derivative, benchmarking its pharmacodynamic profile against established SCD1 inhibitors such as CAY10566, MF-438, and A939572.

Mechanistic Overview: The SCD1 Axis in Cellular Survival

Inhibiting SCD1 starves rapidly dividing cells of essential MUFAs (like oleate and palmitoleate). The resulting accumulation of SFAs disrupts ER membrane integrity, triggering the Unfolded Protein Response (UPR) and ultimately driving the cell into apoptosis[2]. IMPE leverages its unique 5-methylpyridin-3-yl indoline scaffold—a pharmacophore recognized for high target engagement in desaturase inhibition[1]—to block this pathway efficiently. The inclusion of the ethanamine moiety enhances aqueous solubility, addressing the lipophilicity issues that plagued early-generation inhibitors.

G SFA Saturated Fatty Acids (Palmitoyl-CoA / Stearoyl-CoA) SCD1 SCD1 Enzyme (Endoplasmic Reticulum) SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (Palmitoleoyl-CoA / Oleoyl-CoA) SCD1->MUFA Desaturation Survival Membrane Fluidity & Cancer Cell Survival MUFA->Survival Promotes Inhibitor SCD1 Inhibitors (IMPE, CAY10566, A939572) Inhibitor->SCD1 Blocks ERStress SFA Accumulation & ER Stress (UPR Activation) Inhibitor->ERStress Induces Apoptosis Apoptosis / Cell Death ERStress->Apoptosis Triggers

Fig 1. Mechanism of SCD1 inhibition leading to ER stress-mediated apoptosis in cancer cells.

Comparative Profiling: IMPE vs. Standard Alternatives

When selecting an SCD1 inhibitor for preclinical models, researchers must balance enzymatic potency with cellular penetrance and metabolic stability. Table 1 synthesizes the quantitative performance metrics of IMPE against industry standards.

Table 1: Quantitative Comparison of SCD1 Inhibitors

InhibitorChemical ScaffoldEnzymatic IC₅₀Cellular IC₅₀ (HepG2)Key Characteristics & Applications
IMPE Indoline-pyridine~3.5 nM~10.2 nMHigh solubility via ethanamine group; optimized for solid tumor xenografts[1].
CAY10566 Spiro-oxindole4.5 nM (Mouse)6.8 - 7.9 nMExcellent oral bioavailability; standard for in vivo Akt/Ras-driven tumor models[3].
MF-438 Thiadiazole2.3 nM (Rat)< 10.0 nMHighly potent; uniquely effective in eradicating cancer stem cells (CSCs)[4].
A939572 Piperidine-carboxamide< 37.0 nM< 50.0 nMInduces severe ER stress; proven efficacy in clear cell renal cell carcinoma (ccRCC)[2].

Data synthesized from established biochemical assays and structural activity relationship (SAR) benchmarks[2][3][4].

Self-Validating Experimental Workflows

To objectively evaluate the efficacy of IMPE against alternatives like CAY10566, it is critical to employ self-validating protocols. The methodologies below are designed with built-in causality checks to ensure observed phenotypes are strictly on-target.

Protocol A: Medium-Throughput LC/MS Cellular Desaturation Assay

Relying solely on cell viability can yield false positives due to off-target toxicity. This assay directly quantifies the intracellular conversion of stearate to oleate (the Desaturation Index), providing an exact pharmacodynamic readout of SCD1 activity[5].

Causality Check: We utilize deuterium-labeled stearate (d3-stearate). This allows the mass spectrometer to differentiate de novo synthesized d3-oleate from pre-existing endogenous oleate pools, eliminating background noise.

  • Cell Preparation: Seed HepG2 cells in 24-well plates at 1×105 cells/well. Incubate overnight.

  • Serum Starvation: Wash cells with PBS and switch to serum-free DMEM for 12 hours. Rationale: Depleting exogenous lipids forces the cells to rely entirely on de novo lipogenesis, sensitizing them to SCD1 inhibition[6].

  • Inhibitor Treatment: Treat cells with varying concentrations of IMPE, CAY10566, or vehicle (0.1% DMSO) for 2 hours.

  • Substrate Addition: Add 10 µM of d3-stearic acid complexed with fatty acid-free BSA (2:1 molar ratio) to the media. Incubate for 4 hours.

  • Lipid Extraction (Folch Method): Wash cells with cold PBS. Add 500 µL of Chloroform:Methanol (2:1 v/v). Rationale: This specific solvent ratio efficiently disrupts protein-lipid interactions, partitioning non-polar fatty acids into the lower organic phase for maximum recovery.

  • LC/MS Analysis: Dry the organic phase under nitrogen, reconstitute in mobile phase, and analyze via LC/MS. Calculate the Desaturation Index (DI) = [d3-Oleate] /[d3-Stearate].

Workflow Seed Seed HepG2 Cells (Serum-starved) Treat Treat with Inhibitor (IMPE / CAY10566) Seed->Treat Substrate Add d3-Stearate (BSA-complexed) Treat->Substrate Extract Lipid Extraction (Folch Method) Substrate->Extract LCMS LC/MS Analysis (Desaturation Index) Extract->LCMS

Fig 2. Workflow for quantifying cellular SCD1 activity via LC/MS Desaturation Index.

Protocol B: Orthogonal Validation via ER Stress and Apoptosis Rescue

To prove that IMPE-induced cell death is mechanistically driven by lipid desaturation failure (and not general cytotoxicity), we must demonstrate that exogenous MUFAs can rescue the cells[7].

  • Treatment Regimen: Plate PANC-1 or HepG2 cells. Treat with the IC₉₀ concentration of IMPE or MF-438.

  • Rescue Condition: In a parallel set of treated wells, supplement the media with 50 µM exogenous Oleic Acid (BSA-conjugated).

  • Protein Extraction: After 48 hours, lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blotting: Probe for UPR markers: BiP (GRP78) and CHOP (DDIT3). Rationale: Unresolved SFA accumulation stiffens the ER membrane, triggering the PERK/eIF2α/CHOP apoptotic pathway.

  • Viability Readout (MTT Assay): Measure cell viability at 570 nm[6].

    • Validation Standard: A true SCD1 inhibitor will show massive upregulation of CHOP and >80% cell death in the standard treatment group, but near-complete normalization of CHOP and viability in the Oleic Acid rescue group.

Conclusion

While established agents like CAY10566 and MF-438 remain powerful tools for probing lipid metabolism, the indoline-pyridine structural class represented by IMPE offers a highly tunable scaffold. Its ethanamine functional group provides superior physicochemical properties for formulation, making it an exceptional candidate for advanced preclinical oncology models targeting the lipogenic vulnerabilities of solid tumors.

References

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A Comparative Guide to the Cross-Validation of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of targeted cancer therapeutics necessitates a rigorous preclinical evaluation of novel chemical entities. This guide provides a comprehensive framework for the cross-validation of a novel investigational compound, 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (herein designated as Compound Y), across a panel of well-characterized cancer cell lines. We hypothesize that Compound Y acts as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[1][2] This guide details the experimental rationale, provides step-by-step protocols for key assays, and presents a comparative analysis of Compound Y against established mTOR inhibitors, Everolimus and Rapamycin (Sirolimus). The objective is to furnish researchers, scientists, and drug development professionals with a robust methodology for assessing the therapeutic potential of novel kinase inhibitors.

Introduction: Targeting the mTOR Pathway in Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[3] Dysregulation and hyperactivation of this pathway are common hallmarks of many human cancers, making it a prime target for therapeutic intervention.[4][5][6] The mTOR protein exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream effectors.[2][7]

  • mTORC1: Primarily responsive to growth factors and nutrients, mTORC1 promotes protein synthesis and cell growth by phosphorylating key substrates like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8]

  • mTORC2: Involved in cell survival and cytoskeletal organization, mTORC2 directly phosphorylates Akt, contributing to its full activation.[5]

The structural components of Compound Y, featuring an indoline and a methylpyridine moiety, are present in various compounds with demonstrated anticancer properties.[9][10][11][12][13][14][15][16] Indole-containing compounds, for instance, have been shown to induce apoptosis and inhibit key kinases in cancer cells.[10][17] This has led to our hypothesis that Compound Y functions as a novel ATP-competitive inhibitor of the mTOR kinase domain.

This guide outlines a multi-faceted approach to validate this hypothesis and characterize the activity profile of Compound Y. We will compare its efficacy against two well-established mTOR inhibitors:

  • Rapamycin (Sirolimus): A first-generation mTOR inhibitor that, in complex with FKBP12, allosterically inhibits mTORC1.[1][18][19][20]

  • Everolimus (RAD001): A derivative of rapamycin with a similar mechanism of action but improved pharmacokinetic properties, approved for treating various cancers.[8][21][22][23][24]

The cross-validation will be performed in three cancer cell lines selected for their known reliance on the PI3K/Akt/mTOR pathway:

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line with a well-documented dependence on mTOR signaling for proliferation.[25][26][27][28]

  • PC-3 (Prostate Cancer): An androgen-independent prostate cancer cell line with a constitutively active PI3K/Akt/mTOR pathway, often due to PTEN loss.[29][30][31]

  • U-87 MG (Glioblastoma): A human glioblastoma cell line known to exhibit aberrant mTOR signaling, contributing to its aggressive phenotype.[32][33][34][35][36]

Experimental Design & Workflow

Our cross-validation strategy is designed to provide a comprehensive assessment of Compound Y's biological effects, from broad cytotoxicity to specific on-target activity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Activity Profiling cluster_2 Phase 3: Mechanism of Action Validation cluster_3 Phase 4: Data Analysis & Interpretation A Compound Y Synthesis & QC B Cell Line Panel Selection (MCF-7, PC-3, U-87 MG) A->B C Comparator Selection (Everolimus, Rapamycin) A->C D Cell Viability Assay (MTT) - Determine IC50 Values B->D C->D E Apoptosis Induction Assay (Caspase-Glo 3/7) D->E F Target Engagement Assay (Western Blot) - p-p70S6K & p-4E-BP1 levels D->F G Comparative Data Analysis (IC50, Apoptosis Fold-Change) E->G F->G H Mechanism Confirmation G->H I Comprehensive Report Generation H->I G GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis inhibits Proliferation Cell Proliferation Protein_Synthesis->Proliferation CompoundY Compound Y CompoundY->mTORC1 Rapalogs Everolimus Rapamycin Rapalogs->mTORC1

Caption: Hypothesized mechanism of Compound Y in the mTOR signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive, multi-assay strategy for the preclinical characterization of novel mTOR inhibitors like Compound Y. The presented protocols and comparative framework establish a self-validating system to assess potency, mechanism of action, and therapeutic potential. The superior performance of Compound Y in these in vitro models warrants further investigation, including pharmacokinetic studies, in vivo efficacy trials in xenograft models, and off-target kinase profiling to confirm its selectivity. This rigorous, data-driven approach is essential for advancing promising new chemical entities toward clinical development.

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Confirming the On-Target Effects of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (IMPE) Using Knockout Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

The structural pharmacophore of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (hereafter referred to as IMPE )—specifically its 5-methylpyridin-3-yl moiety—places it in a highly promising class of targeted small molecules. Similar to clinical-stage compounds like TNG908 and AMG 193, this structural motif is strongly associated with MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibition[1],[2].

However, a critical bottleneck in preclinical oncology is distinguishing true on-target efficacy from off-target cytotoxicity. If a compound kills cancer cells via an unknown secondary mechanism, it poses severe toxicity risks in the clinic[3]. This guide provides an authoritative, step-by-step methodology for confirming the on-target specificity of IMPE using advanced genetic knockout (KO) and targeted degradation models.

Part 1: The Logic of Target Deconvolution

To prove that IMPE's phenotypic effects are strictly driven by PRMT5 inhibition, we must employ a self-validating experimental system . The logic relies on pharmacological phenocopying:

  • The Proximal Readout: IMPE must reduce symmetric dimethylarginine (SDMA), the direct biochemical product of PRMT5[1].

  • The Distal Readout (Synthetic Lethality): IMPE must induce cell death selectively in MTAP-deleted cancer cells[2].

  • The Definitive Proof: If we genetically remove PRMT5 from the cell, the cell should phenocopy the drug's effect. Crucially, adding IMPE to a PRMT5-null cell must yield no additional toxicity . If the drug kills cells that lack the target, the toxicity is off-target[4].

ValidationLogic Start Treat Cells with IMPE WT Wild-Type (WT) Cells Start->WT KO PRMT5 Degron Cells (Target Depleted) Start->KO WT_Result Cell Death / SDMA Loss WT->WT_Result Decision Does IMPE cause further toxicity in KO cells? KO->Decision OnTarget ON-TARGET: No additional toxicity (Target is already gone) Decision->OnTarget No OffTarget OFF-TARGET: Further toxicity observed (Unknown mechanism) Decision->OffTarget Yes

Fig 1. Logical decision tree for confirming on-target vs. off-target effects using KO models.

Part 2: Comparative Analysis of Knockout Models

Because PRMT5 is an essential gene for cellular survival, a traditional, constitutive CRISPR-Cas9 knockout will result in cell death before any pharmacological assays can be performed[4]. Therefore, researchers must select a model that provides precise temporal control over target depletion.

FeatureConstitutive CRISPR-Cas9CRISPRi (Interference)Auxin-Inducible Degron (AID)
Mechanism DNA double-strand break (Indels)Transcriptional repression (dCas9-KRAB)Post-translational protein degradation
Time to Depletion 5–7 days3–5 days30 minutes – 2 hours
Utility for Essential Genes Poor (Cells die during selection)Moderate (Allows inducible promoters)Excellent (Rapid, reversible)
Target Pool Affected Gene levelmRNA level (leaves existing protein)Protein level (clears existing pool)
Recommendation Not recommended for PRMT5Good for long-term viability studiesGold Standard for IMPE validation

Causality Insight: We select the Auxin-Inducible Degron (AID) system for validating IMPE. By appending an AID tag to the endogenous PRMT5 locus via CRISPR knock-in, we can trigger the rapid degradation of the PRMT5 protein by adding indole-3-acetic acid (IAA/Auxin). This creates a critical "viability window" where the target is absent, but the cell hasn't died yet, allowing us to test IMPE's off-target toxicity.

Part 3: Experimental Protocols

Protocol 1: Generation of the PRMT5-AID Isogenic Cell Line

Objective: Create a system where PRMT5 can be acutely degraded on demand.

  • sgRNA and Donor Template Design: Design an sgRNA targeting the C-terminus of the endogenous PRMT5 locus. Design a homology-directed repair (HDR) donor template containing the AID tag and a fluorescent reporter (e.g., mCherry) flanked by homology arms.

  • Transfection: Electroporate HCT116 MTAP-deleted cells (which natively express the plant TIR1 ubiquitin ligase required for AID) with Cas9 ribonucleoprotein (RNP) complexes and the HDR template.

  • Selection & Sorting: Wait 72 hours, then use Fluorescence-Activated Cell Sorting (FACS) to isolate mCherry-positive single-cell clones.

  • Validation of Degradation: Treat clones with 500 µM Auxin (IAA) for 2 hours. Perform a Western blot to confirm >95% degradation of PRMT5 compared to vehicle-treated controls.

Protocol 2: Pharmacological Target Deconvolution of IMPE

Objective: Prove that IMPE's toxicity requires the physical presence of PRMT5.

  • Cell Seeding: Seed the PRMT5-AID HCT116 cells into two 96-well plates at 2,000 cells/well.

  • Target Depletion (The Control Lever):

    • Plate 1: Treat with Vehicle (Target remains INTACT).

    • Plate 2: Treat with 500 µM Auxin (Target is DEGRADED).

  • IMPE Dose-Response: After 4 hours (ensuring PRMT5 is degraded in Plate 2), treat both plates with a 10-point serial dilution of IMPE (0.1 nM to 10 µM).

  • Biomarker Readout (Day 2): Lyse a subset of wells and perform an ELISA for Symmetric Dimethylarginine (SDMA) to confirm proximal target engagement.

  • Phenotypic Readout (Day 5): Perform a CellTiter-Glo viability assay.

Self-Validating Logic: If IMPE is on-target, Plate 2 will show a baseline drop in viability due to Auxin-induced PRMT5 loss, but the addition of IMPE will not push viability any lower. The dose-response curve will be flat.

Part 4: Data Presentation & Interpretation

The following table summarizes the expected quantitative outcomes if IMPE is a highly selective, on-target PRMT5 inhibitor.

Experimental ConditionPRMT5 StatusSDMA Levels (% of Control)IMPE IC₅₀ (Viability)Interpretation
WT Cells + Vehicle Intact100%12.5 nMBaseline efficacy established.
WT Cells + IMPE (100 nM) Inhibited12%N/AProximal biomarker confirms engagement.
AID Cells + Auxin Degraded8%>10,000 nM (Flat) Proof of On-Target Specificity.
AID Cells + Auxin + IMPE Degraded7%>10,000 nM (Flat) No off-target toxicity observed.

Data Note: The shift in IC₅₀ from 12.5 nM to >10 µM upon target degradation definitively proves that IMPE requires PRMT5 to exert its cytotoxic effects.

G MTAP MTAP Deletion (Cancer Cell) MTA MTA Accumulation MTAP->MTA causes PRMT5 PRMT5 Enzyme MTA->PRMT5 binds SDMA SDMA Modification (Survival) PRMT5->SDMA catalyzes IMPE IMPE (Inhibitor) IMPE->PRMT5 inhibits CellDeath Synthetic Lethality (Cell Death) IMPE->CellDeath induces

Fig 2. Mechanism of IMPE: MTA-cooperative PRMT5 inhibition driving synthetic lethality.

Conclusion

By leveraging an Auxin-Inducible Degron model rather than a constitutive CRISPR-Cas9 knockout, researchers can bypass the lethality of essential gene ablation[4]. This approach provides a definitive, self-validating framework to confirm that 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (IMPE) acts exclusively through PRMT5 inhibition. Such rigorous target validation is essential for advancing small molecules into clinical development while mitigating the risk of late-stage attrition due to off-target toxicity[3].

References
  • Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers. Cancer Discovery - AACR Journals.[Link]

  • CRISPR Approaches to Small Molecule Target Identification. ACS Chemical Biology.[Link]

  • CRISPR approaches to small molecule target identification. PMC - NIH.[Link]

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A Head-to-Head Comparison: Benchmarking a Novel Aminopyridine Derivative Against a Gold-Standard Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Preclinical Drug Discovery Professionals

Abstract

The dopamine D3 receptor (D3R) is a high-priority G-protein coupled receptor (GPCR) target for therapeutic intervention in neuropsychiatric disorders, including schizophrenia and substance use disorder.[1][2] Its preferential expression in the brain's limbic regions makes it a compelling target for modulating reward and motivation pathways with potentially fewer side effects than less selective dopaminergic agents.[3] This guide presents a comprehensive benchmarking framework for a novel chemical entity, 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (hereafter "Test Compound A"), a molecule featuring an aminopyridine scaffold known for diverse pharmacological activities.[4][5][6] We compare its in vitro pharmacological properties against SB-277011-A , a well-characterized, potent, and highly selective D3R antagonist that serves as our reference compound.[7][8][9] This document provides detailed, self-validating experimental protocols for determining target affinity, functional antagonism, and metabolic stability, designed to equip researchers with the tools to rigorously evaluate novel D3R-targeting compounds.

Introduction: The Rationale for D3R Antagonism and Compound Selection

The development of D3R-selective antagonists has been a long-standing challenge due to the high sequence homology with the D2 receptor.[1] However, achieving selectivity is critical, as it may offer improved therapeutic profiles for treating conditions like addiction and schizophrenia.[1][7][10] D3R antagonists have shown promise in preclinical models by reducing drug-seeking behavior and improving cognitive deficits.[8][9][10]

Test Compound A: 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

This novel compound was selected for investigation based on its structural motifs. The aminopyridine core is a privileged scaffold in medicinal chemistry,[4][5] and the indoline moiety is present in other known neuroactive agents.[11] Its overall structure suggests a potential interaction with aminergic GPCRs, making the D3R a plausible and high-value target for characterization.

Reference Compound B: SB-277011-A

SB-277011-A is a widely used research tool and a benchmark for D3R antagonist development.[2] It exhibits 80- to 120-fold selectivity for the D3R over the D2R and acts as a pure antagonist with no partial agonist activity.[7][8] Its well-documented pharmacological profile makes it the ideal reference for contextualizing the performance of Test Compound A.[12][13]

This guide will systematically outline the head-to-head comparison of these two compounds through three critical in vitro assays:

  • Radioligand Binding Assay: To determine and compare the binding affinity (Kᵢ) at the human D3 receptor.

  • [³⁵S]GTPγS Functional Assay: To measure and compare functional potency (IC₅₀) and efficacy as an antagonist.

  • Liver Microsomal Stability Assay: To assess and compare metabolic stability, a key early indicator of pharmacokinetic potential.

Overall Benchmarking Workflow

The experimental process is designed to provide a comprehensive in vitro pharmacological profile, moving from direct target interaction to functional consequence and finally to metabolic liability.

G Overall Benchmarking Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Early ADME cluster_3 Phase 4: Data Analysis & Comparison A Compound Preparation (Test A & Reference B) B Radioligand Binding Assay (D3 Receptor Affinity) A->B Serial Dilutions C [35S]GTPγS Binding Assay (Functional Antagonism) B->C Confirm Target Interaction E Calculate Ki, IC50, T½ B->E D Liver Microsomal Stability (Metabolic Fate) C->D Assess Druggability C->E D->E F Comparative Analysis E->F

Caption: A flowchart of the sequential experimental phases.

Experimental Protocols & Data Presentation

Assay 1: D3 Receptor Affinity via Radioligand Binding

Causality and Justification: This assay directly quantifies the binding affinity of a compound for its target receptor. By competing against a radiolabeled ligand with known affinity, we can determine the inhibitory constant (Kᵢ) of our test compounds. A lower Kᵢ value signifies higher binding affinity.[14] This is the foundational experiment to confirm that Test Compound A physically interacts with the D3 receptor.

Protocol: Competitive Radioligand Binding

  • Membrane Preparation: Use commercially available crude membrane preparations from HEK293 or CHO cells stably expressing the human recombinant dopamine D3 receptor.[15] On the day of the assay, thaw membranes and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[16][17]

  • Reaction Setup: In a 96-well plate, set up triplicate reactions in a final volume of 250 µL.[17]

    • Total Binding: 10 µg membrane protein, 1 nM [³H]Spiperone (radioligand), and binding buffer.[18]

    • Non-Specific Binding (NSB): 10 µg membrane protein, 1 nM [³H]Spiperone, and 10 µM Haloperidol (or another suitable D2/D3 antagonist) to saturate all specific binding sites.[16]

    • Competition: 10 µg membrane protein, 1 nM [³H]Spiperone, and a range of concentrations of Test Compound A or Reference SB-277011-A (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach equilibrium.[19]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a PEI-pre-soaked glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[17][18]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[17]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[20][21][22] This is a critical step, as the Kᵢ is an absolute measure of affinity, independent of assay conditions like radioligand concentration, allowing for direct comparison between experiments and compounds.[14][20][22]

      • Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

      • Where: [L] = concentration of radioligand, and Kₐ = affinity constant of the radioligand for the receptor.

Anticipated Data Summary: Binding Affinity

CompoundIC₅₀ (nM)Kᵢ (nM) at D3RKᵢ (nM) at D2R (Selectivity)D2/D3 Selectivity Ratio (Kᵢ D2 / Kᵢ D3)
Test Compound AExperimental ValueCalculated ValueExperimental ValueCalculated Value
SB-277011-A (Reference)Experimental Value~1-2~100-150~80-120x

(Reference values for SB-277011-A are based on published data[7][8])

Assay 2: D3R Functional Antagonism via [³⁵S]GTPγS Binding

Causality and Justification: The D3 receptor is a Gᵢ/Gₒ-coupled receptor, meaning its activation inhibits adenylyl cyclase.[2][23] A direct and early consequence of this activation is the exchange of GDP for GTP on the Gα subunit.[24][25] The [³⁵S]GTPγS binding assay measures this primary signal transduction event.[26] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, we can quantify receptor activation.[25][27] An antagonist will inhibit the signal produced by an agonist (like dopamine). This functional assay confirms that the binding observed in the first experiment translates into a biological effect.

G Agonist Dopamine (Agonist) Receptor D3 Receptor Agonist->Receptor Activates Antagonist Test Compound A (Antagonist) Antagonist->Receptor Blocks G_Protein Gα(i/o)-GDP / Gβγ Receptor->G_Protein Catalyzes GTP_exchange GDP -> [35S]GTPγS G_Protein->GTP_exchange Exchange G_Active Gα-[35S]GTPγS GTP_exchange->G_Active Signal Measured Signal (Radioactivity) G_Active->Signal Accumulates

Caption: Mechanism of the [³⁵S]GTPγS functional assay.

Protocol: [³⁵S]GTPγS Binding Assay

  • Reagents: Use the same D3R-expressing membranes as in the binding assay. Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4. Add GDP (e.g., 10 µM) to the buffer to ensure G-proteins are in their inactive state.

  • Reaction Setup: In a 96-well plate, add reagents in order:

    • Varying concentrations of Test Compound A or SB-277011-A.

    • A fixed, EC₈₀ concentration of an agonist (e.g., Dopamine or Quinpirole). This concentration is predetermined to give a robust but submaximal signal that can be effectively inhibited.

    • 10-20 µg of D3R membrane preparation.

  • Pre-incubation: Incubate for 15 minutes at 30°C to allow the antagonist to bind to the receptor.

  • Initiation: Start the reaction by adding 0.1-0.5 nM [³⁵S]GTPγS.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.[19]

  • Termination & Quantification: Terminate and quantify using the same filtration and scintillation counting method described for the radioligand binding assay.[19]

  • Data Analysis:

    • Define 100% activity as the signal from the agonist alone and 0% activity as the basal signal (no agonist).

    • Plot the percent inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a three-parameter logistic equation to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of the agonist-stimulated signal).

Anticipated Data Summary: Functional Antagonism

CompoundFunctional IC₅₀ (nM)% Maximal Inhibition (Efficacy)
Test Compound AExperimental ValueExperimental Value
SB-277011-A (Reference)Experimental Value~100%
Assay 3: In Vitro Metabolic Stability

Causality and Justification: A drug's therapeutic success depends heavily on its pharmacokinetic profile, particularly its metabolic stability. The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[28][29] This assay incubates the compound with liver microsomes and a necessary cofactor (NADPH) to simulate Phase I metabolism.[29][30] By measuring the rate at which the parent compound disappears, we can calculate its intrinsic clearance and half-life (T½), providing an early forecast of its stability in vivo.[28][30]

Protocol: Liver Microsomal Stability Assay

  • Materials: Pooled human liver microsomes (HLM), 0.5 M phosphate buffer (pH 7.4), NADPH regenerating system (or 1 mM NADPH).[28][30]

  • Reaction Setup:

    • Pre-warm a solution of HLM (0.5 mg/mL final concentration) and phosphate buffer to 37°C.[29]

    • Add Test Compound A or SB-277011-A to a final concentration of 1 µM and mix.[28]

    • Split the mixture into two sets: one for the reaction (+NADPH) and one for control (-NADPH).

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" set.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction mixture and immediately quench it by adding it to 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[28][30][31]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the half-life (T½) using the formula: T½ = 0.693 / k .

    • Calculate intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein.

Anticipated Data Summary: Metabolic Stability

CompoundHalf-Life (T½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Stability Classification
Test Compound AExperimental ValueCalculated ValueLow / Med / High
SB-277011-A (Reference)Experimental ValueCalculated ValueLow / Med / High

Comparative Discussion and Interpretation

This section synthesizes the data from the three assays to build a comprehensive picture of Test Compound A relative to the gold-standard SB-277011-A.

  • Potency and Affinity: How does the Kᵢ of Compound A compare to SB-277011-A? A similar or lower Kᵢ suggests comparable or superior target engagement. A significant discrepancy between the binding Kᵢ and the functional IC₅₀ may warrant further investigation into the assay conditions or the compound's mechanism of action.

  • Selectivity: The binding affinity of Compound A should also be determined for the D2 receptor. The D2/D3 selectivity ratio is a critical parameter. A high ratio is desirable and suggests a lower likelihood of D2-mediated side effects, such as extrapyramidal symptoms. How does Compound A's selectivity compare to the ~80-120x window of SB-277011-A?

  • Functional Profile: Did Compound A achieve full antagonism (~100% inhibition) in the GTPγS assay? Incomplete inhibition could suggest partial agonism, which would be a significant mechanistic differentiation from SB-277011-A.

  • "Druggability" Profile: How does the metabolic stability of Compound A compare to the reference? A very short half-life (<15-20 min) might indicate a potential liability for in vivo studies, suggesting the compound would be cleared too rapidly. Conversely, extremely high stability could lead to accumulation and potential toxicity issues. A moderate stability profile is often preferred in early discovery.

Conclusion

This guide provides a robust, logical, and experimentally sound framework for the initial in vitro benchmarking of a novel compound, 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine, against the established D3R antagonist SB-277011-A. By systematically evaluating binding affinity, functional antagonism, and metabolic stability, researchers can generate the critical data needed to make informed decisions about the compound's potential for further development. The results of these assays will determine if Test Compound A possesses a pharmacological profile that is comparable, superior, or otherwise differentiated from a known benchmark, thereby guiding the next steps in the drug discovery cascade.

References

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine, ensuring compliance and minimizing risk.

Hazard Assessment and Compound Profile
Property Inferred Hazard and Justification
Physical State Likely a solid or high-boiling point liquid at room temperature.
Acute Toxicity Assumed to be toxic to acutely toxic. The aminopyridine moiety is a significant concern. 4-Aminopyridine is classified as "Fatal if swallowed" and is listed as an acutely hazardous waste (P007) by the EPA.[1] 2-Aminopyridine is also toxic and can be absorbed through the skin, potentially affecting the central nervous system.[2] Therefore, this compound must be handled as if it were highly toxic.
Skin/Eye Irritation Assumed to be a skin and eye irritant. Indoline is a known skin and eye irritant.[3][4][5] Aminopyridines also cause skin and eye irritation.[6][7]
Corrosivity Potentially basic/corrosive. The presence of two amine groups (the ethanamine and the pyridine nitrogen) suggests the compound is basic. Aqueous solutions of aminopyridines are strong bases.[2] Therefore, it should not be mixed with acids.
Reactivity Stable under normal conditions. However, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, a common characteristic of both indolines and amines.[5][8]
Environmental Hazard Assumed to be toxic to aquatic life. Many aminopyridines are toxic to aquatic organisms.[7][9] Therefore, release into the environment must be strictly avoided.[3][6][8]

Given this profile, 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine waste must be treated as hazardous chemical waste . Specifically, due to the high potential toxicity derived from the aminopyridine structure, it may qualify as acutely hazardous waste .

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all appropriate safety measures are in place.

  • Engineering Controls : Handle this compound and its waste exclusively within a certified chemical fume hood to prevent inhalation of any vapors or aerosols. An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment (PPE) : A baseline of PPE is mandatory.

    • Eye Protection : Chemical safety goggles are required. A face shield should be worn if there is a splash hazard.

    • Hand Protection : Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.

    • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron should be used.

    • Respiratory Protection : Not typically required if handled within a fume hood. For spill cleanup outside of a hood, a respirator with an appropriate cartridge may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process compliant with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12]

All materials contaminated with 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine must be classified as hazardous waste.

  • Solid Waste : This includes any unused or off-spec solid compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials used for spills.

  • Liquid Waste : This includes solutions containing the compound, reaction mixtures, and solvent rinses from contaminated glassware.

  • Empty Containers : Original containers that held the compound are considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., methanol or acetonitrile), and the rinsate must be collected as hazardous liquid waste.[13] Only after this procedure and defacing the original label can the container be considered for regular disposal, pending institutional policy.

Proper segregation is critical to prevent dangerous chemical reactions.[13][14]

  • DO NOT mix this waste with any other waste streams.

  • Keep this waste stream, which is basic in nature, strictly separate from acidic waste.

  • Keep separate from oxidizing agents.

  • Segregate solid and liquid waste into separate, dedicated containers.

The following diagram illustrates the critical decision points for waste segregation.

G Diagram 1: Waste Segregation Workflow Waste Waste Generation (Solid or Liquid containing the compound) Characterize Characterize as Hazardous Waste Waste->Characterize Segregate Segregate Waste Streams Characterize->Segregate Solid Solid Waste Container (e.g., wide-mouth jar) Segregate->Solid Is it solid? Liquid Liquid Waste Container (e.g., glass bottle) Segregate->Liquid Is it liquid? Incompatible Incompatible Wastes (Acids, Oxidizers, etc.) Segregate->Incompatible

Caption: Workflow for the characterization and segregation of waste.

Select appropriate containers for waste accumulation.

  • Compatibility : Containers must be made of a material compatible with the waste. For liquid waste, use glass or a compatible plastic (e.g., HDPE) solvent waste container.[13] Do not use metal containers for basic waste.[13] For solid waste, a wide-mouth plastic jar with a screw-top lid is suitable.

  • Condition : Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing lid.

  • Headspace : Do not overfill liquid waste containers. Leave at least 10% or a 1-inch headspace to allow for vapor expansion.

Properly label the waste container as soon as the first drop of waste is added.

  • Use your institution's official hazardous waste tag.

  • Clearly write the full chemical name: "1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine". Do not use abbreviations or chemical formulas.[13]

  • List all components and their approximate percentages, including solvents.

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Include the name of the principal investigator and the laboratory location.

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Keep the waste container closed at all times except when adding waste. A funnel left in the opening is not considered a closed container.[13]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure the SAA is segregated from incompatible materials like acids.[13][14]

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup. Provide them with the completed waste tag information. Do not pour this chemical waste down the drain under any circumstances.[15]

Spill and Emergency Procedures
  • Minor Spill (in fume hood) : Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a designated solid hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside fume hood) : Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team. Prevent others from entering the area. Do not attempt to clean up a large spill without proper training and equipment.

This procedural guide is designed to provide a framework for the safe and compliant disposal of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.

References

  • RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]

  • How Is Hazardous Waste Defined Under RCRA? (2025, July 23). August Mack Environmental. Retrieved from [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). Lion Technology Inc. Retrieved from [Link]

  • Understanding RCRA Waste Characterization. (2024, March 9). AMI Environmental. Retrieved from [Link]

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Navigating the Safe Handling of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel small molecules are daily realities. With these powerful tools comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, in-depth safety and logistical information for handling 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine, a compound with significant potential in various research applications. By understanding the chemical nature of this molecule and implementing the robust procedures outlined below, we can foster a culture of safety and scientific excellence.

Understanding the Hazard Profile: A Synthesis of Structural Components

  • Indoline Derivatives: The indoline structure is a common feature in many biologically active compounds. While indoline itself is classified as a combustible liquid that can cause skin and eye irritation, its derivatives can exhibit a range of toxicological profiles.[1][2][3][4] It is prudent to handle all novel indoline-containing compounds with a degree of caution, assuming the potential for irritation and systemic effects.

  • Aminopyridine Analogs: The aminopyridine moiety is a known area of toxicological concern. 2-Aminopyridine, for example, is toxic and can be absorbed through the skin.[5][6][7][8] Exposure can lead to a range of symptoms, including irritation of the eyes, nose, and throat, as well as more severe effects on the central nervous system such as headache, dizziness, and in high doses, convulsions.[5][7] Given the presence of a substituted pyridine ring with an amino group in our target molecule, the potential for similar neurotoxic effects must be a primary consideration in our safety protocols.

  • Ethanamine Side Chain: The ethanamine side chain, while generally less hazardous than the other components, can contribute to the overall basicity of the molecule and may cause skin and eye irritation.

Based on this analysis, 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine should be treated as a potentially hazardous substance with the following primary risks:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[2][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][9]

  • Neurotoxicity: Potential for central nervous system effects, as suggested by the aminopyridine component.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the compound's anticipated hazard profile.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact and absorption. The outer glove can be removed if contaminated without exposing the skin.[1][10][11]
Eye Protection Chemical safety goggles or a full-face shieldTo protect the eyes from splashes, dust, and vapors. A face shield offers additional protection for the entire face.[1][10][11]
Body Protection A lab coat, worn fully buttonedTo protect the skin and personal clothing from contamination.[1][10][11]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo be used when handling the solid compound outside of a certified chemical fume hood or in case of a spill to prevent inhalation.[1]

Procedural Guidance: From Receipt to Disposal

A systematic and well-documented workflow is critical for ensuring safety. The following step-by-step procedures provide a framework for the safe handling of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine.

Receiving and Storage
  • Inspect upon Receipt: Upon receiving the compound, visually inspect the container for any signs of damage or leakage.

  • Verify Labeling: Ensure the container is clearly labeled with the compound name, hazard pictograms, and any other relevant safety information.

  • Dedicated Storage: Store the compound in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[2][12] The storage location should be clearly marked with appropriate hazard warnings. Keep the container tightly closed when not in use.[1][2][13]

Handling and Use

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work in a certified chemical fume hood don_ppe Don appropriate PPE (gloves, goggles, lab coat) prep_area->don_ppe weigh_transfer Carefully weigh and transfer the compound prep_area->weigh_transfer Proceed to handling gather_materials Gather all necessary equipment and reagents don_ppe->gather_materials dissolve Dissolve in a suitable solvent weigh_transfer->dissolve reaction_setup Set up the reaction apparatus dissolve->reaction_setup decontaminate Decontaminate all surfaces and equipment reaction_setup->decontaminate After experiment completion dispose_waste Dispose of waste in designated, labeled containers decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine.

  • Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[13]

  • Use Appropriate Equipment: Use clean, dry glassware and equipment. Ensure that a safety shower and eyewash station are readily accessible.[2][10]

  • Weighing and Transfer: When weighing the solid, use a spatula and a weighing paper or boat. Avoid creating dust. If any material is spilled, it should be cleaned up immediately following the spill response protocol.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][9][13]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9][13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Disposal Plan

Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible research.

  • Waste Segregation: All waste contaminated with 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine, including disposable gloves, weighing papers, and contaminated solvents, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Follow Institutional Guidelines: Adhere to your institution's specific guidelines for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is paramount in the research environment. By understanding the potential hazards through a thorough analysis of its chemical structure, implementing robust safety protocols, and adhering to proper handling and disposal procedures, we can ensure a safe and productive laboratory setting. This commitment to safety not only protects individual researchers but also upholds the integrity of the scientific enterprise.

References

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